(-)-Fucose-13C-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i6+1 |
InChI Key |
PNNNRSAQSRJVSB-GFDIWXKRSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (-)-Fucose-13C-2: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for (-)-Fucose-13C-2, an isotopically labeled form of the biologically significant monosaccharide, L-fucose. This document is intended for researchers and professionals in the fields of glycobiology, drug development, and metabolic studies who utilize isotopically labeled compounds for mechanistic and diagnostic investigations.
Chemical Structure of this compound
This compound, also known as L-Fucose-2-13C, is a derivative of L-fucose in which the carbon atom at the second position (C2) of the pyranose ring is replaced with its stable isotope, carbon-13 (¹³C). L-fucose is a deoxyhexose sugar, specifically 6-deoxy-L-galactose. The "(–)" designation indicates its levorotatory optical activity. The presence of the ¹³C label at a specific position allows for its use as a tracer in various biochemical and metabolic studies, often analyzed by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Below is a diagram of the chemical structure of this compound in its α-pyranose form.
Synthesis of this compound
A plausible chemoenzymatic synthesis would start from a suitable precursor and utilize enzymes to introduce the labeled carbon and build the final fucose molecule. One such strategy could involve the use of an aldolase to catalyze the condensation of a ¹³C-labeled two-carbon donor with a suitable acceptor aldehyde.
Illustrative Quantitative Data for Chemoenzymatic Synthesis
The following table presents hypothetical yet realistic quantitative data for a chemoenzymatic synthesis of this compound. These values are illustrative and would be expected to be determined experimentally for a specific synthetic protocol.
| Parameter | Value | Method of Analysis |
| Starting Material Purity | >98% | HPLC, NMR |
| ¹³C-Labeling Reagent Purity | >99 atom % ¹³C | Mass Spectrometry |
| Intermediate Product Yield | 75-85% | Gravimetric, HPLC |
| Final Product Yield | 60-70% | Gravimetric, HPLC |
| Final Product Purity | >99% | HPLC, NMR |
| Isotopic Enrichment | >99 atom % ¹³C at C2 | NMR, Mass Spectrometry |
| Optical Rotation | [α]D ≈ -76° (c=1, H₂O) | Polarimetry |
Conceptual Experimental Protocol
Below is a conceptual, high-level experimental protocol for the chemoenzymatic synthesis of this compound. This protocol is based on established methodologies for enzymatic synthesis of sugars and should be optimized for specific laboratory conditions.
Materials:
-
L-Lactaldehyde (acceptor)
-
[2-¹³C]-Glycine (¹³C donor precursor)
-
Glycine oxidase
-
Fuculose-1-phosphate aldolase
-
Alkaline phosphatase
-
Purification resins (e.g., ion-exchange, size-exclusion)
-
Reaction buffers and cofactors
Procedure:
-
Preparation of the ¹³C-labeled donor:
-
Convert [2-¹³C]-Glycine to [¹³C]-glyoxylate using glycine oxidase in a suitable buffer.
-
Monitor the reaction progress by HPLC or NMR.
-
Purify the resulting [¹³C]-glyoxylate.
-
-
Aldol Condensation:
-
In a buffered solution, combine L-lactaldehyde, the prepared [¹³C]-glyoxylate, and fuculose-1-phosphate aldolase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.
-
The aldolase will catalyze the stereospecific condensation to form L-fuculose-1-phosphate-¹³C-2.
-
-
Dephosphorylation:
-
After the aldol condensation is complete, add alkaline phosphatase directly to the reaction mixture.
-
This will remove the phosphate group to yield this compound.
-
-
Purification:
-
Terminate the enzymatic reactions by heat inactivation or addition of a quenching agent.
-
Remove proteins and other contaminants by centrifugation and filtration.
-
Purify the crude this compound using a series of chromatography steps, such as ion-exchange chromatography to remove charged species and size-exclusion chromatography for final polishing.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
-
Determine the isotopic enrichment at the C2 position.
-
Measure the optical rotation to confirm the L-configuration.
-
The following diagram illustrates the conceptual workflow for this chemoenzymatic synthesis.
Biological Significance and Applications
L-fucose is a crucial component of many N- and O-linked glycans, glycolipids, and oligosaccharides in mammals. These fucosylated structures are involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. The biosynthesis of fucosylated glycans relies on the availability of GDP-L-fucose, which is produced through two main pathways: the de novo pathway and the salvage pathway.[1]
The isotopically labeled this compound is a valuable tool for tracing the metabolic fate of fucose in these pathways. By introducing ¹³C-labeled fucose to cells or organisms, researchers can monitor its incorporation into various glycoconjugates and elucidate the dynamics of fucosylation in health and disease.
GDP-L-Fucose Biosynthesis Pathways
The diagram below illustrates the two major pathways for the synthesis of GDP-L-fucose in mammalian cells.
In the de novo pathway, GDP-D-mannose is converted to GDP-L-fucose through the action of GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX).[1] The salvage pathway utilizes free fucose, which can be from extracellular sources or lysosomal degradation of glycoconjugates.[2] This free fucose is phosphorylated by fucokinase and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase.[2] The resulting GDP-L-fucose from both pathways is transported into the Golgi apparatus, where it serves as the donor substrate for fucosyltransferases to modify various glycans.[3]
The use of this compound allows for the specific investigation of the salvage pathway and the subsequent fucosylation events, providing valuable insights for researchers in drug development and the study of diseases where fucosylation is dysregulated, such as cancer and inflammatory disorders.
References
An In-depth Technical Guide to Fucosylation and Glycan Modification for Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to a glycan structure, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes. This modification of glycoproteins and glycolipids is integral to cell adhesion, signal transduction, and immune responses.[1][2][3] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where it influences tumor progression, metastasis, and resistance to therapy.[1][4][5][6] This technical guide provides a comprehensive overview of fucosylation and glycan modification, detailing the underlying biochemical pathways, their roles in key signaling cascades, and the experimental methodologies used for their investigation.
The Biochemistry of Fucosylation
Fucosylation is a multi-step process involving the synthesis of a fucose donor substrate, its transport, and the final transfer of fucose to an acceptor glycan by specific enzymes.
GDP-Fucose Biosynthesis
The sole fucose donor for all fucosylation reactions is guanosine diphosphate (GDP)-fucose. Mammalian cells synthesize GDP-fucose via two primary pathways: the de novo pathway and the salvage pathway.[7]
-
De Novo Pathway: This is the principal pathway for GDP-fucose synthesis. It begins with GDP-mannose, which is converted to GDP-4-keto-6-deoxymannose by GDP-mannose 4,6-dehydratase (GMD). Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein) catalyzes the final conversion to GDP-fucose.[7][8]
-
Salvage Pathway: This pathway utilizes free L-fucose, which can be derived from the diet or lysosomal degradation of fucosylated glycoconjugates. Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate, which is then converted to GDP-fucose by GDP-L-fucose pyrophosphorylase (GFPP).[7]
Fucosyltransferases (FUTs)
Once synthesized in the cytoplasm, GDP-fucose is transported into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1).[8] Inside the Golgi, a family of fucosyltransferases (FUTs) catalyzes the transfer of fucose to various glycan structures on proteins and lipids.[9] These enzymes exhibit high specificity for the acceptor substrate and the linkage they create. Based on the linkage, fucosylation can be categorized as:
-
α-1,2-fucosylation: Primarily involved in the synthesis of H-type antigens.
-
α-1,3/4-fucosylation: Crucial for the generation of Lewis antigens like sialyl Lewis X (sLex), which are key ligands for selectin-mediated cell adhesion.[10]
-
α-1,6-fucosylation (Core Fucosylation): The addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, catalyzed exclusively by FUT8.[11][12][13]
-
O-fucosylation: The direct attachment of fucose to serine or threonine residues, a modification critical for Notch signaling.[11][14][15]
Glycan Modification Pathways
Fucosylation is an integral part of the broader process of glycan biosynthesis, which occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.
N-Linked Glycosylation
N-linked glycosylation begins in the ER with the en bloc transfer of a pre-assembled precursor oligosaccharide (Glc3Man9GlcNAc2) from a dolichol phosphate carrier to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide.[14][16][17] The glycoprotein then moves to the Golgi, where the N-glycan undergoes extensive processing, including trimming of mannose residues and sequential addition of other monosaccharides like GlcNAc, galactose, sialic acid, and fucose, to generate high-mannose, hybrid, or complex-type N-glycans.[14][17]
O-Linked Glycosylation
O-linked glycosylation is initiated in the Golgi apparatus with the attachment of N-acetylgalactosamine (GalNAc) to the hydroxyl group of serine or threonine residues.[6][18][19] This initial structure can be extended by the addition of various sugars, including galactose, GlcNAc, and fucose, to form different core structures that are further elaborated.[6][19]
Role of Fucosylation in Signaling Pathways
Aberrant fucosylation can significantly impact the function of key signaling receptors, thereby contributing to disease pathogenesis.
EGFR Signaling
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase whose activity is modulated by fucosylation. Core fucosylation of EGFR, catalyzed by FUT8, has been shown to be essential for EGF binding and subsequent receptor phosphorylation and activation of downstream pathways like ERK and JNK.[12][13] Conversely, increased α1,3-linked fucosylation can suppress EGFR dimerization and phosphorylation.[5] This differential regulation highlights the complexity of fucosylation's role in modulating receptor function.
TGF-β Signaling
The transforming growth factor-beta (TGF-β) signaling pathway, which regulates cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT), is also influenced by fucosylation. Core fucosylation of the TGF-β receptor is required for its proper activation and signaling.[17] Lack of core fucosylation on the TGF-β receptor impairs its function, leading to reduced downstream signaling through SMAD proteins.[17][20]
Notch Signaling
O-fucosylation is an absolute requirement for canonical Notch signaling.[11][14] The enzyme Protein O-fucosyltransferase 1 (POFUT1) adds fucose to specific serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor's extracellular domain.[11][14] This O-fucose modification is essential for the subsequent action of Fringe glycosyltransferases, which add a GlcNAc residue to the fucose.[15] This glycan modification modulates the binding of Notch to its ligands (Delta and Jagged/Serrate), thereby regulating Notch signal activation.[15][21]
Quantitative Data on Fucosylation in Cancer
Alterations in fucosylation levels and the expression of fucosyltransferases are frequently observed in various cancers. This aberrant glycosylation can serve as a valuable biomarker for diagnosis and prognosis.
Table 1: Upregulation of FUT8 in Various Cancers
| Cancer Type | Observation | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Higher FUT8 mRNA in tumor vs. normal tissue in 42 of 47 patients. Upregulation associated with metastasis, recurrence, and poor survival. | [22] |
| Hepatocellular Carcinoma (HCC) | FUT8 is upregulated. | [23] |
| Colorectal Cancer (CRC) | Increased FUT8 expression is a prognostic marker for stage II and III. | [23][24] |
| Ovarian Cancer | FUT8 is upregulated. | [23] |
| Prostate Cancer | FUT8 protein levels are higher in metastatic vs. primary tissue. | [23] |
| Breast Cancer | FUT8 protein levels are highest in highly invasive cell lines. High FUT8 mRNA is associated with poor prognosis. | [23] |
| Pancreatic Cancer | High FUT8 expression is associated with a higher recurrence rate and poorer prognosis. | [23] |
| Thyroid Cancer | Higher FUT8 expression is linked to larger tumor size and lymph node metastasis. | [22] |
| Melanoma | FUT8 is upregulated. | [23] |
Table 2: Alterations in Fucosylated Glycans in Cancer
| Cancer Type | Fucosylated Biomarker/Glycan | Observation | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Fucosylated Alpha-fetoprotein (AFP-L3) | Increased levels in serum are used for early detection. | [6] |
| Pancreatic Cancer | Fucosylated Haptoglobin | Found in 60-80% of patients; prevalence increases with disease stage. | [6] |
| Lung Cancer | Salivary Fucosylation | Significantly higher levels of branched fucosylated glycans in saliva of lung cancer patients. Fluorescence intensity was 1.4 times higher than in healthy controls. | [25][26] |
| Prostate Cancer | Serum N-glycome | Levels of core-fucosylated biantennary glycans are significantly increased compared to benign prostate hyperplasia. | |
| Breast Cancer | α(1,3)-fucosylated sLex antigen | Increased serum levels are associated with the presence of breast cancer. | [27] |
Experimental Protocols
A variety of techniques are employed to study fucosylation and glycan modifications. Detailed protocols for key methodologies are provided below.
Mass Spectrometry for Glycan Analysis
Mass spectrometry (MS) is a powerful tool for detailed structural analysis of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a commonly used technique.
Protocol: MALDI-TOF MS Analysis of N-Glycans
-
N-Glycan Release:
-
Denature 10-100 µg of purified glycoprotein by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.
-
Cool the sample and add a non-ionic detergent (e.g., NP-40) to sequester the SDS.
-
Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 12-18 hours to release N-linked glycans.[28]
-
-
Purification of Released Glycans:
-
Separate the released glycans from the deglycosylated protein and other buffer components using a C18 Sep-Pak cartridge.[28] The glycans will be in the flow-through, while the protein and peptides are retained.
-
-
Permethylation (Optional but Recommended):
-
Dry the purified glycans completely.
-
Add a slurry of NaOH in DMSO, followed by methyl iodide. Incubate for 1 hour at room temperature. This step stabilizes sialic acids and improves ionization efficiency.[29]
-
Quench the reaction with water and extract the permethylated glycans with dichloromethane.
-
-
Sample Preparation for MALDI-TOF MS:
-
Prepare a matrix solution, typically 10 mg/mL of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[30]
-
Mix 1 µL of the purified (or permethylated) glycan sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the spot to air dry completely, forming a crystalline matrix with the embedded analyte.[30][31]
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive reflectron mode. The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the sodium adducts ([M+Na]+) of the different glycan structures present in the sample.[30]
-
Lectin Microarray
Lectin microarrays are a high-throughput method for profiling the glycan composition of complex biological samples. They utilize the specific binding of lectins to different carbohydrate structures.[2][32]
Protocol: Lectin Microarray Analysis
-
Protein Quantification and Labeling:
-
Purification of Labeled Protein:
-
Blocking and Hybridization:
-
Take out the lectin microarray slide (with immobilized lectins in an array format).
-
Block the slide with a suitable blocking buffer (e.g., Carbo-Free Blocking Solution) for 1 hour at room temperature to prevent non-specific binding.[1]
-
Dilute the purified, Cy3-labeled sample in a probing solution and apply it to the microarray.
-
Incubate the slide in a humidified chamber for 12-16 hours at 20°C with gentle shaking.[1]
-
-
Washing and Scanning:
-
Wash the slide extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound proteins.[1]
-
Dry the slide by centrifugation.
-
Scan the slide using a microarray scanner at the appropriate wavelength for the fluorescent dye (e.g., 532 nm for Cy3).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each lectin spot using microarray analysis software. The intensity of the signal is proportional to the amount of specific glycan structures present in the sample that are recognized by that lectin.
-
Lectin Blotting
Lectin blotting is analogous to Western blotting but uses lectins instead of antibodies to detect specific glycans on proteins that have been separated by SDS-PAGE and transferred to a membrane.[16]
Protocol: Lectin Blotting
-
SDS-PAGE and Protein Transfer:
-
Separate the protein sample (10-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using standard Western blotting procedures.[16]
-
-
Blocking:
-
Rinse the membrane briefly in Tris-buffered saline (TBS).
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 3% BSA in TBST) to prevent non-specific lectin binding.[16]
-
-
Lectin Incubation:
-
Detection:
-
Incubate the membrane for 1 hour at room temperature with horseradish peroxidase (HRP)-conjugated streptavidin, diluted in the blocking solution.
-
Wash the membrane again as in step 3.
-
Detect the signal using a chemiluminescent HRP substrate and an imaging system. The resulting bands indicate the presence of glycoproteins carrying the specific glycan recognized by the lectin.[16]
-
Enzymatic Defucosylation
The functional role of fucosylation can be investigated by removing fucose residues using specific enzymes called α-fucosidases.
Protocol: Enzymatic Defucosylation of Glycoproteins
-
Sample Preparation:
-
Prepare the purified glycoprotein (e.g., an antibody like Herceptin) in a suitable buffer, such as PBS (pH 7.0).[4]
-
-
Enzymatic Reaction:
-
Add a specific α-fucosidase (e.g., AlfC or BfFuc for core fucose) to the glycoprotein solution. The enzyme-to-substrate ratio will need to be optimized but can be in the range of 1:10 to 1:100 by weight.[4]
-
Incubate the reaction mixture at 37°C. The reaction time can range from a few hours to overnight (18-30 hours).[4]
-
-
Monitoring and Analysis:
-
Monitor the progress of the defucosylation reaction by taking aliquots at different time points and analyzing them by mass spectrometry (e.g., LC-ESI-MS) to observe the mass shift corresponding to the loss of a fucose residue.[4]
-
-
Purification:
-
Once the reaction is complete, the defucosylated glycoprotein can be purified from the enzyme and released fucose, for example, by using a Protein A affinity column for antibodies.[4]
-
-
Functional Assay:
-
Compare the biological activity of the defucosylated glycoprotein to its fucosylated counterpart in a relevant functional assay (e.g., receptor binding, cell signaling, or antibody-dependent cell-mediated cytotoxicity).
-
Conclusion
Fucosylation is a dynamic and critical post-translational modification that fine-tunes the function of numerous proteins involved in essential cellular processes. Its dysregulation is a common feature in cancer and other diseases, making it an attractive area for the development of novel diagnostic biomarkers and therapeutic strategies. The methodologies outlined in this guide provide a robust toolkit for researchers, scientists, and drug development professionals to investigate the complex world of fucosylation and glycan modification, ultimately paving the way for new insights and clinical applications.
References
- 1. Standard Protocol for Lectin microarrays - Mx((同)エムック, emukk LLC) [emukk.com]
- 2. Advances in lectin microarray technology: Optimized protocols for piezoelectric print conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 14. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 15. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for high-throughput screening, analysis and validation of protein glycopatterns [protocols.io]
- 17. academic.oup.com [academic.oup.com]
- 18. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Views on the Roles of O-Glycosylation in Controlling Notch-Ligand Interactions [mdpi.com]
- 20. pnas.org [pnas.org]
- 21. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 23. mdpi.com [mdpi.com]
- 24. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00072A [pubs.rsc.org]
- 25. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 29. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 30. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 31. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 32. vectorlabs.com [vectorlabs.com]
An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.
Core Principles of Stable Isotope Labeling
At its heart, stable isotope labeling involves the introduction of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[2] These isotopes are naturally occurring and do not decay, making them safe and effective tracers.[4] The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[2] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[4][5]
Key Concepts:
-
Isotopes and Isotopologues: Isotopes are variants of a particular chemical element which differ in neutron number.[2] When a metabolite contains one or more heavy isotopes, it is referred to as an isotopologue.
-
Metabolic Flux: This is the rate of turnover of metabolites through a metabolic pathway.[6] Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[1][7]
-
Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. Reaching this state is often a prerequisite for steady-state metabolic flux analysis. The time to reach isotopic steady state varies for different pathways, for instance, glycolysis may reach it in minutes, while nucleotide biosynthesis can take much longer.[8]
Commonly used stable isotopes in metabolomics include ¹³C, ¹⁵N, and ²H.[9] The choice of isotope and the specific labeled positions on the precursor molecule are critical for designing experiments to probe specific pathways. For example, [1,2-¹³C]-glucose can be used to differentiate between glycolysis and the pentose phosphate pathway.[10]
Experimental Design and Workflow
A typical stable isotope labeling experiment follows a multi-step workflow, from initial experimental design to final data analysis. Each step must be carefully considered to ensure the generation of high-quality, interpretable data.
The general workflow consists of:
-
Experimental Design: Defining the biological question, selecting the appropriate isotopic tracer, and determining the labeling duration.[6][11]
-
Tracer Experiment: Introducing the labeled substrate to the biological system (e.g., cell culture, animal model).[11]
-
Sample Quenching and Metabolite Extraction: Rapidly halting metabolic activity and extracting the metabolites of interest.[12]
-
Isotopic Labeling Measurement: Analyzing the isotopic enrichment in downstream metabolites using analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][11]
-
Data Analysis and Flux Estimation: Correcting for natural isotope abundance, determining mass isotopologue distributions, and using computational models to estimate metabolic fluxes.[8][11]
Detailed Experimental Protocols
The success of a stable isotope labeling experiment is highly dependent on meticulous execution of the experimental protocols.
Protocol 1: In Vitro Cell Culture Labeling
-
Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.
-
Media Switch: To initiate labeling, replace the standard medium with a labeling medium that is identical except for the substitution of an unlabeled substrate (e.g., glucose) with its isotopically labeled counterpart (e.g., [U-¹³C]-glucose).[8]
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration. This duration depends on the pathways of interest and whether the goal is to achieve isotopic steady state.[8]
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a cold quenching/extraction solvent, such as a methanol:acetonitrile:water mixture.[13]
-
Metabolite Extraction: Scrape the cells in the quenching solvent and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.[13]
-
Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.
Protocol 2: Metabolite Analysis by LC-MS
-
Chromatographic Separation: Reconstituted samples are injected into a liquid chromatography (LC) system. Metabolites are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into a mass spectrometer. The mass spectrometer ionizes the metabolites and separates them based on their mass-to-charge ratio (m/z).[10] High-resolution mass spectrometers are essential to resolve different isotopologues.[9]
-
Data Acquisition: The mass spectrometer detects the abundance of each m/z value, generating mass spectra for each metabolite. For labeled metabolites, the spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).
Analytical Platforms
The two primary analytical platforms for measuring isotopic enrichment in metabolomics are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][14]
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS is highly sensitive and can measure low-abundance metabolites.[4] It excels at determining the number of labeled atoms in a molecule (mass isotopomer distribution).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[14][15] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.
| Analytical Platform | Advantages | Disadvantages |
| Mass Spectrometry (MS) | High sensitivity, suitable for low-abundance metabolites, provides mass isotopomer distribution.[4] | Requires sample derivatization for GC-MS, positional information is not directly obtained.[16] |
| NMR Spectroscopy | Non-destructive, provides positional isotopomer information, minimal sample preparation.[14] | Lower sensitivity, requires higher sample concentrations.[17] |
Data Analysis and Interpretation
The data generated from stable isotope labeling experiments requires specialized analysis to extract meaningful biological insights.
Key Steps in Data Analysis:
-
Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (e.g., 1.1% for ¹³C) must be subtracted from the measured data to determine the true level of isotopic enrichment from the tracer.[8]
-
Determination of Mass Isotopologue Distribution (MID): This involves calculating the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms.
-
Metabolic Flux Analysis (MFA): Computational models are used to estimate the fluxes through metabolic pathways that best reproduce the experimentally measured MIDs.[1] This often involves iterative algorithms that minimize the difference between the simulated and measured labeling patterns.[18]
Tracing ¹³C through Central Carbon Metabolism
A common application is to trace the fate of ¹³C-labeled glucose through glycolysis and the TCA cycle.
When cells are fed uniformly labeled glucose ([U-¹³C]-glucose), all six carbons are ¹³C. Glycolysis cleaves the 6-carbon glucose into two 3-carbon pyruvate molecules, which will be fully labeled (M+3). Pyruvate can then be converted to lactate (M+3) or enter the TCA cycle as Acetyl-CoA (M+2, after losing one ¹³C as CO₂). The entry of M+2 Acetyl-CoA into the TCA cycle leads to labeled intermediates like citrate, α-ketoglutarate, and malate. The specific labeling patterns of these intermediates can reveal the activity of the TCA cycle and related pathways.[2]
Applications in Research and Drug Development
Stable isotope labeling has a wide range of applications:
-
Disease Research: Understanding how metabolic pathways are altered in diseases like cancer, diabetes, and neurodegenerative disorders.[5]
-
Drug Development: Elucidating the mechanism of action of drugs by observing how they perturb metabolic fluxes.
-
Biotechnology and Metabolic Engineering: Optimizing the production of biofuels and other valuable compounds by identifying and overcoming metabolic bottlenecks.[16][19]
-
Systems Biology: Integrating flux data with other 'omics' data (genomics, proteomics, transcriptomics) for a more holistic understanding of biological systems.[20]
By providing a dynamic view of metabolism, stable isotope labeling offers unparalleled insights into the workings of biological systems, making it an indispensable tool for modern life sciences research.[3]
References
- 1. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR metabolomics - IsoLife [isolife.nl]
- 18. drziweidai.com [drziweidai.com]
- 19. 13cflux.net [13cflux.net]
- 20. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to Tracing Fucose Metabolism with (-)-Fucose-13C-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for tracing the metabolic fate of fucose using the stable isotope-labeled sugar, (-)-Fucose-13C-2. By leveraging the principles of metabolic flux analysis (MFA), researchers can gain quantitative insights into the fucose salvage pathway, its contribution to fucosylation, and its potential as a therapeutic target in various diseases, including cancer. This document outlines the core metabolic pathways, detailed experimental protocols, and data interpretation strategies.
Introduction to Fucose Metabolism
Fucose is a deoxyhexose sugar that plays a critical role in a wide range of biological processes, including cell adhesion, signaling, and immune responses.[1] Alterations in the fucosylation of glycoproteins and glycolipids have been implicated in several pathological conditions, notably cancer, where they can influence tumor progression and metastasis.[1][2]
Mammalian cells synthesize the activated form of fucose, GDP-L-fucose, through two primary pathways[1]:
-
The de novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions. In many cell types, this is the primary source of GDP-fucose.[1]
-
The Salvage Pathway: This pathway utilizes free fucose from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. The enzyme Fucokinase (FUK) phosphorylates free fucose to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP).
This compound serves as a tracer for the salvage pathway. By introducing this labeled fucose to cells, researchers can track the incorporation of the 13C isotope into various downstream metabolites and fucosylated glycoconjugates, thereby quantifying the activity of this pathway.
Metabolic Pathways of Fucose
The metabolic journey of this compound begins with its transport into the cell and entry into the salvage pathway, culminating in its incorporation into glycans by fucosyltransferases (FUTs).
References
(-)-Fucose-13C-2 in Glycobiology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses and development.[1] Aberrant fucosylation is a hallmark of numerous diseases, most notably cancer, where it plays a significant role in tumor progression, metastasis, and chemoresistance.[1][2] Consequently, the precise analysis and quantification of fucosylated glycoconjugates are paramount for both fundamental research and the development of novel diagnostics and therapeutics.
Stable isotope labeling has emerged as a powerful technique for the quantitative analysis of biomolecules. (-)-Fucose-13C-2, a fucose molecule isotopically labeled at the C-2 position, represents a valuable tool for tracing and quantifying fucosylation in cellular and organismal systems. When introduced to cells, it is metabolized through the salvage pathway and incorporated into GDP-fucose, the universal donor for fucosyltransferases.[3] The resulting mass shift allows for the differentiation and relative quantification of newly synthesized fucosylated glycans by mass spectrometry (MS) and provides a unique probe for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.
This technical guide provides an in-depth overview of the applications of this compound in glycobiology research, complete with detailed experimental protocols, data presentation tables, and visualizations of relevant pathways and workflows. While direct literature on the specific use of this compound is limited, this guide is built upon the well-established principles of metabolic labeling with other isotopically labeled monosaccharides.
Core Applications of this compound
The primary applications of this compound in glycobiology research are centered around its use as a metabolic label for quantitative and structural analyses of fucosylated glycoconjugates.
-
Quantitative Fucosyl-Glycomics and Glycoproteomics by Mass Spectrometry: By metabolically incorporating the heavy isotope, researchers can perform relative quantification of fucosylated glycans and glycopeptides between different experimental conditions (e.g., healthy vs. diseased states, treated vs. untreated cells).
-
Structural and Dynamic Analysis by NMR Spectroscopy: The 13C label at a specific position provides a sensitive probe for NMR studies, aiding in the structural elucidation of complex fucosylated glycans and their interactions with other molecules.[4]
Data Presentation: Quantitative Analysis of Fucosylation
The following tables provide examples of how quantitative data derived from mass spectrometry experiments using this compound could be structured. These are hypothetical representations based on typical outcomes of stable isotope labeling experiments.
Table 1: Relative Quantification of Fucosylated N-Glycans in Response to Drug Treatment
| Glycan Composition | m/z (Light, 12C) | m/z (Heavy, 13C) | Fold Change (Treated/Control) | p-value |
| Hex5HexNAc4dHex1 | 1809.6 | 1810.6 | 0.52 | <0.01 |
| Hex5HexNAc4dHex1Sia1 | 2200.7 | 2201.7 | 1.89 | <0.05 |
| Hex6HexNAc5dHex2 | 2341.8 | 2343.8 | 2.54 | <0.01 |
Hex: Hexose, HexNAc: N-acetylhexosamine, dHex: Deoxyhexose (Fucose), Sia: Sialic Acid
Table 2: Site-Specific Fucosylation Changes in a Target Glycoprotein
| Protein | Glycosylation Site | Peptide Sequence | m/z (Light, 12C) | m/z (Heavy, 13C) | Fold Change |
| EGFR | Asn-420 | N-I-T-S-L-Q-K | 1245.6 | 1246.6 | -2.1 |
| Integrin α5 | Asn-505 | V-S-P-N-G-T-V-R | 1356.7 | 1357.7 | +1.7 |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic and signaling pathways, as well as the experimental procedures, is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Metabolic Incorporation of this compound
The salvage pathway is the primary route for the metabolic incorporation of exogenously supplied fucose, including its isotopically labeled forms.
Experimental Workflow for Quantitative Glycoproteomics
This workflow outlines the key steps from metabolic labeling to data analysis in a typical quantitative glycoproteomics experiment using this compound.
Experimental Workflow for NMR-based Structural Analysis
This workflow details the process for preparing a glycoprotein sample labeled with this compound for structural analysis by NMR.
Role of Fucosylation in Notch Signaling
Fucosylation is essential for the proper function of the Notch signaling pathway, a critical regulator of cell fate decisions. O-fucosylation of Notch receptors by POFUT1 is required for their interaction with ligands.
Fucosylation in TGF-β Signaling
Core fucosylation of the TGF-β receptor, catalyzed by FUT8, is crucial for modulating TGF-β signaling, which is involved in processes like epithelial-to-mesenchymal transition (EMT) in cancer.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound for Mass Spectrometry
Objective: To differentially label the fucoglycans of two cell populations for relative quantification by MS.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fucose-free medium
-
This compound (sterile solution)
-
L-Fucose (sterile solution, for 'light' labeling control)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency in complete medium.
-
For the 'heavy' labeled sample, replace the medium with fucose-free medium supplemented with a final concentration of 50-100 µM this compound.
-
For the 'light' labeled control sample, replace the medium with fucose-free medium supplemented with the same concentration of unlabeled L-Fucose.
-
Incubate the cells for 48-72 hours to allow for incorporation of the labeled fucose.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer and a cell scraper.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of both the 'light' and 'heavy' lysates.
-
Mix equal amounts of protein from the 'light' and 'heavy' samples.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS.
-
Analyze the sample on a high-resolution mass spectrometer.
-
Set the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS/MS spectra.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and glycopeptides.
-
Quantify the relative abundance of fucosylated glycopeptides by comparing the peak intensities of the 'light' (12C-fucose) and 'heavy' (13C-fucose) isotopic pairs in the MS1 spectra.
-
Protocol 2: Preparation of this compound Labeled Glycoprotein for NMR Analysis
Objective: To produce a glycoprotein with 13C-labeled fucose residues for structural analysis by NMR.
Materials:
-
Expression system for the glycoprotein of interest (e.g., mammalian cells)
-
Culture medium, preferably with a defined composition and low in natural fucose
-
This compound
-
Purification system for the glycoprotein (e.g., affinity chromatography)
-
NMR buffer (e.g., phosphate buffer in D2O)
-
NMR spectrometer
Procedure:
-
Metabolic Labeling and Protein Expression:
-
Adapt the cell culture to a medium with a low background of unlabeled fucose.
-
Supplement the culture medium with an optimized concentration of this compound.
-
Induce or allow for the expression of the target glycoprotein.
-
-
Glycoprotein Purification:
-
Harvest the cells or culture supernatant.
-
Purify the glycoprotein using an established protocol (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Monitor the purity by SDS-PAGE and Western blot.
-
-
NMR Sample Preparation:
-
Exchange the purified glycoprotein into a suitable NMR buffer using dialysis or a centrifugal concentrator.
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition and Analysis:
-
Acquire NMR spectra, such as a 1H-13C HSQC experiment, to observe the correlations between protons and the 13C-labeled carbons.
-
The signal from the H2-C2 of the incorporated fucose will be specifically enhanced.
-
Analyze the spectra to assign the resonances of the fucosyl moiety and to study its conformation and interactions.
-
Conclusion
This compound is a promising tool for advancing our understanding of the roles of fucosylation in health and disease. By enabling precise quantification and detailed structural analysis of fucosylated glycoconjugates, this stable isotope-labeled sugar can help to elucidate the complex mechanisms underlying fucose-mediated biological processes. The protocols and workflows presented in this guide, though based on analogous methods, provide a solid foundation for researchers to design and implement studies that leverage the power of metabolic labeling with this compound, ultimately contributing to the development of new diagnostic and therapeutic strategies targeting the fucoglycome.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR assignments for the glycans in glycoproteins by using 2H/13C-labeled glucose as a metabolic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Role of fucosyltransferases in glycan biosynthesis
An In-depth Technical Guide on the Role of Fucosyltransferases in Glycan Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fucosylation
Fucosylation is a critical and widespread form of glycosylation, a post-translational modification that involves the enzymatic addition of a fucose sugar to proteins and lipids.[1] This process is fundamental to a vast array of biological phenomena, including cell-cell adhesion, signal transduction, immune responses, and embryonic development.[1][2] Fucose is a six-carbon deoxyhexose, unique among mammalian sugars for its L-configuration and the absence of a hydroxyl group at the C-6 position.[3][4] It is typically found as a terminal modification on glycan chains but can also be directly linked to protein backbones.[5][6]
The enzymes responsible for catalyzing the transfer of fucose from a donor substrate, guanosine diphosphate-L-fucose (GDP-fucose), to an acceptor molecule are known as fucosyltransferases (FUTs).[7] In mammals, 13 distinct fucosyltransferases have been identified, each exhibiting specificity for the acceptor substrate and the type of glycosidic linkage formed.[3][8] Aberrations in fucosylation are hallmarks of various pathological conditions, most notably cancer, where altered fucosylated glycans on the cell surface contribute to malignant transformation, metastasis, and therapy resistance.[9][10][11] Consequently, fucosyltransferases have emerged as significant biomarkers and attractive therapeutic targets.[9][10]
The GDP-Fucose Donor Substrate Biosynthesis
All fucosyltransferases utilize GDP-fucose as the activated fucose donor.[8][12] Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[3][12]
-
The De Novo Pathway : This is the principal pathway, estimated to generate approximately 90% of the cellular GDP-fucose pool.[8] It converts GDP-mannose into GDP-fucose through a series of enzymatic reactions catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as FX protein).[3][12]
-
The Salvage Pathway : This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates. The free fucose is converted to fucose-1-phosphate by L-fucose kinase (FCSK) and then to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[3]
Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER) by a specific transporter, SLC35C1, making it available for fucosylation reactions.[8]
Classification and Function of Mammalian Fucosyltransferases
Mammalian FUTs are a diverse family of enzymes, primarily located in the Golgi apparatus, with the exception of Protein O-fucosyltransferases which reside in the ER.[3][7] They are classified based on the glycosidic linkage they catalyze.[3][13]
Quantitative Summary of Fucosyltransferases
The following table summarizes the key characteristics of the 13 human fucosyltransferases.
| Enzyme Family | Enzyme | Gene | Linkage | Typical Acceptor Substrates | Key Biological Roles |
| α-1,2-FUTs | FUT1 | FUT1 | α-1,2 | Type 2 (Galβ1-4GlcNAc) | H antigen on red blood cells (ABO blood group precursor).[8][12] |
| FUT2 | FUT2 | α-1,2 | Type 1 (Galβ1-3GlcNAc) | H antigen in secretions and on mucosal epithelia.[12][14] | |
| α-1,3/4-FUTs | FUT3 | FUT3 | α-1,3 & α-1,4 | Type 1 & 2 chains | Lewis a (Lea), Lewis b (Leb), Sialyl Lewis a (sLea) synthesis.[12] |
| FUT4 | FUT4 | α-1,3 | Type 2 chains | Lewis x (Lex) synthesis, selectin ligand biosynthesis.[12] | |
| FUT5 | FUT5 | α-1,3 | Type 2 chains | Sialyl Lewis x (sLex) synthesis.[15] | |
| FUT6 | FUT6 | α-1,3 | Type 2 chains | Sialyl Lewis x (sLex) synthesis in hematopoietic cells.[15] | |
| FUT7 | FUT7 | α-1,3 | Sialylated Type 2 chains | Primary enzyme for sLex synthesis on leukocytes, crucial for selectin-mediated adhesion.[12] | |
| FUT9 | FUT9 | α-1,3 | Type 2 chains | Lewis x (Lex) synthesis.[12] | |
| α-1,6-FUT | FUT8 | FUT8 | α-1,6 | Innermost GlcNAc of N-glycan core | Core fucosylation, modulates EGFR and TGF-β signaling, antibody-dependent cell-mediated cytotoxicity (ADCC).[3][16][17] |
| Protein O-FUTs | POFUT1 (FUT12) | POFUT1 | O-fucose | Ser/Thr in EGF-like repeats | Notch signaling pathway regulation.[5][6][18] |
| POFUT2 (FUT13) | POFUT2 | O-fucose | Ser/Thr in Thrombospondin Type 1 Repeats (TSRs) | Secretion and function of extracellular proteases like ADAMTS proteins.[5][6] | |
| POFUT3 (FUT10) | POFUT3 | O-fucose | Ser/Thr in EMI domains | O-fucosylation of elastin microfibril interface (EMI) domains.[3][6] | |
| POFUT4 (FUT11) | POFUT4 | O-fucose | Ser/Thr in EMI domains | O-fucosylation of elastin microfibril interface (EMI) domains.[3][6] |
Role in Signaling and Pathophysiology
Fucosylation plays a direct role in modulating critical cell signaling pathways, and its dysregulation is a key factor in disease, particularly cancer.
Core Fucosylation in Growth Factor Receptor Signaling
Core fucosylation, the addition of an α-1,6-fucose to the innermost GlcNAc of N-glycans, is catalyzed exclusively by FUT8.[8][17] This modification is vital for the proper function of several growth factor receptors. For example, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is necessary for its dimerization and subsequent activation of downstream signaling cascades like the MAPK pathway.[16][19] Lack of core fucose on EGFR impairs its function.[8] Similarly, FUT8-mediated core fucosylation is critical for TGF-β receptor signaling and E-cadherin function, impacting processes like the epithelial-to-mesenchymal transition (EMT), cell adhesion, and metastasis.[16][17]
Terminal Fucosylation in Cell Adhesion and Cancer
Terminal fucosylation, catalyzed by α-1,2 and α-1,3/4-FUTs, is responsible for synthesizing the ABO and Lewis blood group antigens.[12][20] A key structure, sialyl Lewis x (sLex), is an essential ligand for selectins, a family of adhesion molecules crucial for leukocyte trafficking during inflammation.[12][20] Cancer cells often exploit this mechanism by overexpressing sLex on their surface, which allows them to bind to selectins on endothelial cells, facilitating extravasation and metastasis.[15] Increased expression of enzymes like FUT3, FUT6, and FUT7 is frequently observed in various cancers and correlates with poor prognosis.[9][12]
O-Fucosylation in Notch Signaling
POFUT1 adds O-fucose to conserved serine or threonine residues within the Epidermal Growth Factor-like (EGF) repeats of the Notch receptor.[5][6] This modification is essential for the proper folding and function of Notch and its ability to interact with its ligands (e.g., Delta and Jagged).[18][20] Dysregulation of Notch signaling, which controls cell fate decisions, is implicated in both developmental disorders and cancer.[20]
Experimental Protocols
Studying fucosyltransferases requires robust methodologies to measure their activity and analyze the resulting glycan structures.
Fucosyltransferase Activity Assay (HPLC-Based)
This protocol describes a quantitative assay for FUT activity using a fluorescently labeled acceptor substrate, followed by HPLC separation and detection.[21][22] This method is adapted for enzymes like FUT8 but can be modified for other FUTs by changing the acceptor substrate.
5.1.1 Materials and Reagents
-
Enzyme Source: Cell lysate from cells overexpressing the FUT of interest, or purified recombinant FUT enzyme.
-
Acceptor Substrate: Pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan (GnGn-PA) for FUT8 assay. For other FUTs, appropriate PA-oligosaccharide acceptors (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay).[21]
-
Donor Substrate: Guanosine diphosphate-L-fucose (GDP-fucose).
-
Reaction Buffer: 100 mM MES buffer (pH 6.5), 20 mM MnCl₂, 1% Triton X-100, 10 mM L-fucose.
-
Stop Solution: 0.1 M EDTA.
-
HPLC System: Reverse-phase HPLC with a fluorescence detector (Excitation: 320 nm, Emission: 400 nm).
-
Column: C18 reverse-phase column (e.g., TSK-gel ODS-80TS).[21]
-
Mobile Phase: 20 mM ammonium acetate buffer (pH 4.0).[21]
5.1.2 Procedure
-
Enzyme Preparation: a. If using cell lysates, solubilize cells in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100) via sonication.[21] b. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris. c. Collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).
-
Enzyme Reaction: a. Prepare the reaction mixture in a microcentrifuge tube. For a 20 µL final volume:
- 10 µL of 2x Reaction Buffer
- 2 µL of GDP-fucose (final concentration ~50-100 µM)
- 2 µL of PA-acceptor substrate (final concentration ~10-20 µM)
- Water to bring the volume to 18 µL. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 2 µL of the enzyme source. d. Incubate at 37°C for 1-2 hours.[21]
-
Reaction Termination and Sample Preparation: a. Stop the reaction by adding 5 µL of Stop Solution. b. Boil the sample for 3 minutes to denature the enzyme. c. Centrifuge at 14,000 x g for 5 minutes.
-
HPLC Analysis: a. Inject 10-20 µL of the supernatant onto the C18 column.[21] b. Elute the products using an isocratic flow of the mobile phase at a flow rate of 1.0 mL/min.[21] c. Monitor the fluorescence signal. The fucosylated product will have a different retention time than the non-fucosylated substrate. d. Quantify the product peak area and calculate enzyme activity based on a standard curve of the fucosylated product.
General Workflow for Glycan Analysis by Mass Spectrometry
Analyzing the fucosylation status of glycoproteins is essential for understanding the functional impact of FUTs. This requires releasing, purifying, and analyzing the glycan structures.
Conclusion and Future Directions
Fucosyltransferases are master regulators of glycan biosynthesis, creating a diverse array of fucosylated structures that are integral to cellular function and organismal health. Their roles in modulating key signaling pathways, particularly in the context of cancer progression and immune evasion, have positioned them as high-value targets for drug development.[2][9][10] The development of specific inhibitors for individual FUTs, such as FUT8, holds immense therapeutic promise for oncology and inflammatory diseases.[8][9] Future research will continue to unravel the complex interplay between specific fucosylation events and cellular signaling networks, aided by advancements in glycoanalytics, high-throughput screening for inhibitors, and glyco-engineering techniques.[2][15] This will undoubtedly pave the way for novel diagnostic tools and targeted therapies that leverage our understanding of the "fucocode."
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucosyltransferase - Wikipedia [en.wikipedia.org]
- 8. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms [frontiersin.org]
- 14. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 15. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 16. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein O-fucosylation: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 22. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with (-)-Fucose-13C-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of cellular glycans using the stable isotope-labeled sugar, (-)-Fucose-13C-2. This technique enables the quantitative analysis of fucosylation in various biological contexts, which is critical for understanding disease pathology and for the development of therapeutic glycoproteins.
Introduction
Fucosylation, the addition of fucose to N- and O-linked glycans and lipids, is a crucial post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, making the quantitative assessment of fucosylation a key area of research. Metabolic labeling with stable isotope-labeled monosaccharides, such as this compound, offers a powerful tool to trace and quantify the incorporation of fucose into glycoconjugates. When cells are supplied with this compound, it is metabolized through the fucose salvage pathway and incorporated into newly synthesized glycans. The resulting mass shift of +2 Da per incorporated fucose molecule allows for the sensitive and specific quantification of fucosylated species by mass spectrometry.
Key Applications
-
Quantitative Glycoproteomics: Determine the relative or absolute abundance of specific fucosylated glycopeptides and glycoproteins.
-
Biomarker Discovery: Identify changes in fucosylation patterns associated with disease states.
-
Drug Development: Assess the fucosylation of recombinant therapeutic proteins, a critical quality attribute that can impact efficacy and immunogenicity.
-
Glycan Biosynthesis Studies: Investigate the dynamics of fucosylation and the regulation of the fucose salvage pathway.
Fucose Salvage Pathway
Cells utilize the salvage pathway to convert extracellular fucose into the activated sugar donor, GDP-fucose, which is then used by fucosyltransferases in the Golgi apparatus to modify glycoconjugates. The diagram below illustrates the key steps in this pathway.
Caption: Metabolic incorporation of this compound via the fucose salvage pathway.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HEK293, CHO, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare the complete culture medium supplemented with this compound. The final concentration of the labeled fucose should be optimized for each cell line and experimental goal, but a starting range of 20-100 µM is recommended.[1]
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period of 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvest and Lysis:
-
For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then add cell lysis buffer supplemented with protease inhibitors.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Storage: Store the cell lysates at -80°C until further processing for mass spectrometry analysis.
Quantitative Data Summary: Labeling Conditions
| Parameter | Range | Typical Value | Reference Cell Lines |
| This compound Concentration | 10 - 200 µM | 50 µM | HEK293, CHO, HepG2 |
| Incubation Time | 24 - 72 hours | 48 hours | HEK293, CHO, HepG2 |
| Cell Density (at harvest) | 70 - 90% confluency | 80% confluency | Adherent cell lines |
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Fucosylated Glycoproteins
This protocol outlines the steps for preparing protein samples for mass spectrometry-based analysis of fucosylation.
Materials:
-
Metabolically labeled cell lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Protein Reduction and Alkylation:
-
To a known amount of protein from the cell lysate (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% FA.
-
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a solution of 2% ACN and 0.1% FA for LC-MS/MS analysis.
Experimental Workflow for Quantitative Fucosylation Analysis
The following diagram illustrates the overall workflow from metabolic labeling to data analysis.
Caption: From cell culture to biological insights.
Data Presentation and Analysis
Following LC-MS/MS analysis, the data can be processed using various software platforms to identify and quantify fucosylated peptides. The key is to look for peptide pairs separated by a mass difference corresponding to the number of incorporated 13C-labeled fucose residues (+2 Da for each this compound).
Quantitative Data Summary: Mass Spectrometry Analysis
| Analytical Method | Platform | Key Parameters for Fucosylation Analysis |
| Liquid Chromatography | Nano-LC system | Gradient elution with ACN/water/FA |
| Mass Spectrometry | Orbitrap or Q-TOF | High-resolution MS1 scan, Data-dependent MS2 (HCD or CID) |
| Data Analysis Software | MaxQuant, Proteome Discoverer, etc. | Variable modification setting for Fucose-13C-2 (+148.079 Da) |
The relative abundance of fucosylated peptides can be determined by comparing the peak areas of the labeled and unlabeled isotopic envelopes. The degree of fucosylation for a specific site can be calculated as follows:
Degree of Fucosylation (%) = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100
This approach allows for the precise quantification of changes in fucosylation levels across different experimental conditions.
References
Application Notes & Protocols: Detecting ¹³C Labeled Fucose Incorporation by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to detecting the incorporation of ¹³C labeled fucose into cellular glycoproteins using Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the sensitive and specific tracking of fucose metabolism and incorporation into glycans, providing valuable insights into glycosylation pathways in various biological contexts, including disease states and drug development.
Introduction to Fucosylation and its Detection
Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, making it a key area of interest for diagnostics and therapeutic development.
NMR spectroscopy, particularly in combination with stable isotope labeling, offers a non-destructive and highly specific method to study fucosylation. By introducing ¹³C labeled fucose to cells, the labeled fucose is incorporated into glycoproteins through the fucose salvage pathway. Subsequent analysis by NMR allows for the direct observation of these ¹³C-labeled fucosyl residues, providing both qualitative and quantitative information about their presence and environment within the glycoprotein. The use of ¹³C labeling significantly enhances the sensitivity of NMR detection, overcoming the challenges posed by the low natural abundance of the ¹³C isotope[1][2].
Signaling Pathway: Fucose Salvage Pathway
The incorporation of exogenously supplied fucose into glycoproteins is primarily mediated by the fucose salvage pathway. A diagram of this pathway is provided below, illustrating the key enzymatic steps involved in the conversion of free fucose to GDP-fucose, the donor substrate for fucosyltransferases in the Golgi apparatus.
Experimental Workflow
The overall experimental workflow for detecting ¹³C labeled fucose incorporation by NMR is outlined in the diagram below. This process begins with cell culture and metabolic labeling, followed by glycoprotein isolation and purification, sample preparation for NMR, and finally, NMR data acquisition and analysis.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Fucose
This protocol is adapted from established methods for metabolic labeling with stable isotopes and is suitable for adherent or suspension mammalian cell lines (e.g., HEK293, CHO).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
¹³C-L-Fucose (uniformly labeled, >98% enrichment)
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Preparation of Labeling Medium: Prepare fresh culture medium supplemented with ¹³C-L-Fucose. A final concentration of 50-200 µM ¹³C-L-Fucose is a good starting point, though this may need to be optimized for your specific cell line and experimental goals.
-
Labeling:
-
For adherent cells, aspirate the existing medium, wash the cells once with sterile PBS, and then add the prepared ¹³C-Fucose containing labeling medium.
-
For suspension cells, centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the labeling medium.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal labeling time should be determined empirically, but longer incubation times generally lead to higher incorporation levels.
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.
-
Storage: The cell pellet can be stored at -80°C until ready for glycoprotein isolation.
Protocol 2: Glycoprotein Isolation and Preparation for NMR
This protocol provides a general framework for isolating total glycoproteins and preparing them for NMR analysis. Specific purification strategies (e.g., for a particular recombinant glycoprotein) may require modifications.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Affinity chromatography resin for glycoproteins (e.g., Lectin-agarose, such as Concanavalin A for high-mannose glycans or Wheat Germ Agglutinin for more complex glycans)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (specific to the lectin used, e.g., containing a competing sugar)
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl in 99.9% D₂O, pH 7.0)
-
Centrifugal filter units (e.g., Amicon Ultra, with an appropriate molecular weight cutoff)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Affinity Chromatography:
-
Equilibrate the lectin-agarose resin with Wash Buffer.
-
Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation to allow binding of glycoproteins.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound glycoproteins using the appropriate Elution Buffer.
-
-
Buffer Exchange and Concentration:
-
Concentrate the eluted glycoprotein fraction and exchange the buffer to the NMR Buffer using a centrifugal filter unit. Repeat the concentration and dilution with NMR Buffer at least three times to ensure complete buffer exchange.
-
Concentrate the final sample to the desired volume for NMR analysis (typically 400-600 µL). The target protein concentration for NMR is generally in the range of 0.1-1.0 mM.
-
-
Final Sample Preparation: Transfer the final concentrated and buffer-exchanged glycoprotein sample to an NMR tube.
Protocol 3: NMR Data Acquisition and Processing
This protocol outlines the acquisition of a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, which is a sensitive method for detecting ¹H-¹³C correlations and is well-suited for observing the incorporation of ¹³C-labeled fucose.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Experiment: 2D ¹H-¹³C HSQC (e.g., hsqcetgpsisp2 on a Bruker spectrometer)[3].
-
Temperature: 298 K (25°C).
-
¹H Spectral Width (f2): 12-16 ppm, centered around 4.7 ppm.
-
¹³C Spectral Width (f1): 30-40 ppm, centered to cover the expected fucose resonances (e.g., around 70 ppm for ring carbons and ~16 ppm for the methyl group).
-
Number of Points (f2): 1024-2048.
-
Number of Increments (f1): 128-256.
-
Number of Scans: 16-64 (or more, depending on sample concentration).
-
Relaxation Delay: 1.0-1.5 seconds[4].
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Perform baseline correction.
-
Reference the spectrum using an internal standard (e.g., DSS) or to the residual water signal.
Data Presentation and Analysis
The successful incorporation of ¹³C-fucose will result in the appearance of cross-peaks in the ¹H-¹³C HSQC spectrum corresponding to the fucosyl moieties. The methyl group of fucose (H6/C6) typically gives a strong and well-resolved signal, making it an excellent reporter for fucosylation.
Quantitative Analysis:
The level of fucosylation can be quantified by comparing the intensities of the fucosyl cross-peaks to other signals in the spectrum or through mass spectrometry analysis of the labeled glycoproteins. HPLC-based methods can also be employed to quantify the percentage of core fucosylation of N-glycans[5].
Table 1: Example Quantitative Data for Fucose Incorporation
The following table summarizes hypothetical quantitative data that could be obtained from an experiment comparing fucose incorporation in a wild-type versus a knockout cell line, based on findings from published studies[5].
| Cell Line | Condition | Core Fucosylation (%) | Relative ¹³C-Fucose Incorporation (by MS) |
| Wild-Type | No exogenous fucose | 85 ± 5 | - |
| Wild-Type | + 5 mM ¹³C-Fucose | 88 ± 4 | 1.0 |
| Knockout | No exogenous fucose | 10 ± 2 | - |
| Knockout | + 5 mM ¹³C-Fucose | 55 ± 6 | 3.2 |
Data are presented as mean ± standard deviation.
This table illustrates how quantitative data can be presented to clearly compare the effects of genetic modifications and substrate availability on fucosylation.
Conclusion
The combination of ¹³C-fucose metabolic labeling and NMR spectroscopy is a robust and sensitive methodology for studying glycoprotein fucosylation. The protocols and guidelines presented here provide a framework for researchers to apply this technique to their specific biological questions, offering a powerful tool for advancing our understanding of the roles of fucosylation in health and disease and for the development of novel therapeutics.
References
- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant 13C NMR signal enhancements in amino acids via adiabatic demagnetization and remagnetization cross polarization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 13C-Fucosylated Glycans by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a wide array of biological processes, including cell signaling, immune response, and disease progression. Fucosylation, the addition of a fucose sugar residue, is a key terminal modification on many of these glycans and has been implicated in various physiological and pathological states, such as cancer and inflammation.[1][2] Consequently, the ability to accurately quantify changes in fucosylated glycan expression is of paramount importance in basic research, biomarker discovery, and the development of biotherapeutics.[3][4]
This application note details robust mass spectrometry-based methodologies for the quantitative analysis of fucosylated glycans utilizing stable isotope labeling with 13C-glucose.[5][6] By metabolically incorporating 13C into the carbon backbone of newly synthesized glycans, researchers can precisely differentiate and quantify specific glycan populations between different experimental conditions.[7] We provide detailed protocols for cell culture and labeling, glycan release and purification, and subsequent analysis by high-resolution mass spectrometry.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with 13C-Glucose
This protocol describes the metabolic incorporation of 13C into the glycan structures of cultured cells.
-
Cell Culture: Culture cells of interest (e.g., HEK293, cancer cell lines) in standard glucose-containing medium to the desired confluence.
-
Isotope Labeling:
-
For the "heavy" labeled sample, replace the standard medium with glucose-free medium supplemented with 13C-glucose (all six carbons labeled) at a final concentration equivalent to the standard medium.
-
For the "light" control sample, replace the medium with fresh standard glucose-containing medium.
-
-
Incubation: Culture the cells in the respective media for a sufficient duration to allow for the incorporation of the 13C label into newly synthesized glycans (typically 48-72 hours).[7]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or using a cell lifter in ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Store the cell pellets at -80°C until further processing.
-
Protocol 2: N-Glycan Release and Purification
This protocol outlines the enzymatic release of N-linked glycans from glycoproteins.
-
Protein Extraction and Denaturation:
-
Lyse the cell pellets in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
Denature an equal amount of protein from the "heavy" and "light" samples by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at 60°C for 30 minutes.
-
Alkylate the free sulfhydryl groups by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.
-
-
Enzymatic Glycan Release:
-
Glycan Purification:
-
Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to remove peptides, salts, and detergents.
-
Elute the glycans and dry them using a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry Analysis
This protocol describes the analysis of the labeled and unlabeled glycan pools by mass spectrometry.
-
Sample Reconstitution: Reconstitute the dried "heavy" and "light" glycan samples in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/0.1% formic acid).
-
Sample Mixing: Combine the "heavy" and "light" glycan samples in a 1:1 ratio based on the initial protein amount.
-
LC-MS/MS Analysis:
-
Analyze the mixed sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with liquid chromatography (LC).[3][9]
-
Use a suitable LC column for glycan separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.[9]
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra.[10]
-
-
Data Analysis:
-
Process the raw data using specialized glycomics software (e.g., SimGlycan).[11]
-
Identify the glycan structures based on their accurate mass and fragmentation patterns in the MS/MS spectra.
-
Quantify the relative abundance of the "heavy" and "light" glycan pairs by comparing the peak areas of their respective isotopic envelopes in the MS1 spectra.
-
Quantitative Data Presentation
The following tables present representative quantitative data obtained from a hypothetical experiment comparing a control cell line with a treatment group, demonstrating changes in fucosylated glycan abundance.
Table 1: Relative Abundance of Key Fucosylated N-Glycans
| Glycan Composition | Monoisotopic Mass (12C) | Monoisotopic Mass (13C) | Fold Change (Treatment vs. Control) | p-value |
| Hex(5)HexNAc(4)Fuc(1) | 1809.65 | 1845.65 | 2.5 | <0.01 |
| Hex(5)HexNAc(4)Fuc(2) | 1955.71 | 1997.71 | 1.8 | <0.05 |
| Hex(6)HexNAc(5)Fuc(1) | 2174.78 | 2216.78 | 3.2 | <0.001 |
| Hex(6)HexNAc(5)Fuc(2) | 2320.84 | 2368.84 | 2.1 | <0.01 |
Table 2: Isotopic Ratio of a Fucosylated Glycan (Hex(5)HexNAc(4)Fuc(1))
| Sample | Peak Area (12C) | Peak Area (13C) | Ratio (13C/12C) |
| Control | 1.2 x 10^6 | 1.1 x 10^6 | 0.92 |
| Treatment | 5.8 x 10^5 | 1.5 x 10^6 | 2.59 |
Visualizations
References
- 1. Recent Advances in the Mass Spectrometry Methods for Glycomics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 5. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and application of GlycanDIA workflow for glycomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Metabolic Flux Analysis with (-)-Fucose-13C-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways.[1][2][3][4] (-)-Fucose-13C-2 is a specifically labeled fucose molecule that can be used to trace the metabolism of fucose, a deoxyhexose sugar crucial in various biological processes, including protein glycosylation and cell signaling.[5] Altered fucosylation is a hallmark of several diseases, including cancer, making the study of fucose metabolism of significant interest in drug development and disease research.
These application notes provide a comprehensive guide to performing metabolic flux analysis using this compound, covering the principles, experimental protocols, and data analysis.
Principle of this compound Tracing
(-)-L-Fucose is primarily metabolized through the fucose salvage pathway. When cells are supplied with this compound, the ¹³C label at the second carbon position is incorporated into various downstream metabolites. The primary route involves the conversion of L-fucose to GDP-L-fucose, which then serves as the donor substrate for fucosyltransferases to attach fucose to glycans on proteins and lipids.
By measuring the mass isotopologue distribution (MID) of fucose-containing glycans and other related metabolites using mass spectrometry, it is possible to determine the relative contribution of the salvage pathway to the total fucosylation flux. This information can reveal critical insights into cellular metabolic phenotypes and how they are altered by disease or therapeutic interventions.
Key Metabolic Pathways
The metabolism of this compound primarily involves the fucose salvage pathway . This pathway is distinct from the de novo synthesis pathway, which produces GDP-fucose from GDP-mannose.
-
Fucose Salvage Pathway: Exogenous fucose is transported into the cell and phosphorylated by fucokinase (FUK) to form fucose-1-phosphate. This is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP). The ¹³C label from this compound will be retained throughout this process and incorporated into fucosylated glycoconjugates.
-
De Novo Synthesis Pathway: This pathway synthesizes GDP-fucose from GDP-mannose. In the context of a this compound tracing experiment, this pathway will produce unlabeled GDP-fucose (assuming the primary carbon sources like glucose are unlabeled).
By comparing the abundance of labeled versus unlabeled fucosylated glycans, the relative flux through the salvage pathway can be quantified.
Experimental Workflow and Protocols
A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture to data analysis.
Diagram: Experimental Workflow for this compound MFA
Caption: Workflow for ¹³C-MFA using this compound.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Objective: To label cellular glycans with ¹³C by culturing cells in the presence of this compound.
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line known to have high fucose metabolism)
-
Complete cell culture medium
-
Fucose-free medium
-
This compound (sterile solution)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.
-
Adaptation to Fucose-Free Medium (Optional but Recommended): One day before labeling, replace the complete medium with a fucose-free medium. This step helps to deplete intracellular pools of unlabeled fucose and enhances the incorporation of the labeled tracer.
-
Initiation of Labeling:
-
Prepare the labeling medium by supplementing the fucose-free medium with a known concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Remove the adaptation medium and wash the cells once with sterile PBS.
-
Add the labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady state. The time required to reach steady state depends on the cell line's proliferation rate and fucose metabolism. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time.[6]
-
Harvesting:
-
At the end of the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
Proceed immediately to quenching and metabolite extraction.
-
Protocol 2: Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites, including fucosylated glycoproteins.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of reaching -9°C
Procedure:
-
Quenching: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to the culture plate to cover the cell monolayer. This step rapidly quenches enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Extraction: Vortex the cell suspension vigorously for 1 minute and then incubate at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Fraction Collection:
-
Carefully collect the supernatant, which contains the soluble intracellular metabolites. This fraction can be used for the analysis of GDP-fucose if desired.
-
The pellet contains the proteins, including fucosylated glycoproteins. This is the fraction of primary interest for this protocol.
-
-
Storage: Store both the supernatant and the pellet at -80°C until further processing.
Protocol 3: Glycoprotein Processing and Mass Spectrometry Analysis
Objective: To isolate glycoproteins, release the N-linked glycans, and analyze the incorporation of ¹³C from this compound using LC-MS/MS.
Materials:
-
Protein pellet from Protocol 2
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F (Peptide-N-Glycosidase F)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Protein Denaturation and Reduction:
-
Resuspend the protein pellet in a buffer containing 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues.
-
Tryptic Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Glycan Release:
-
Add PNGase F to the peptide mixture and incubate at 37°C for 2-4 hours to release the N-linked glycans. This enzyme cleaves the bond between the innermost GlcNAc of the glycan and the asparagine residue of the protein.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid.
-
Use a C18 SPE cartridge to desalt and purify the released glycans and glycopeptides. Elute with a high organic solvent solution (e.g., 80% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the purified sample using a high-resolution LC-MS/MS system.
-
Employ a method that allows for the detection and fragmentation of fucosylated glycans or glycopeptides.[7][8]
-
Acquire data in both full scan mode to determine the mass isotopologue distribution and in tandem MS (MS/MS) mode to confirm the identity of the fucosylated species.
-
Data Presentation and Analysis
Mass Isotopologue Distribution (MID) Analysis
The raw mass spectrometry data will show a distribution of masses for each fucosylated glycan, corresponding to the incorporation of zero, one, or more ¹³C atoms. The peak intensities for each isotopologue are used to calculate the MID.
Table 1: Example Mass Isotopologue Distribution Data for a Fucosylated Glycan
| Isotopologue | Measured Intensity (Arbitrary Units) | Relative Abundance (%) |
| M+0 (Unlabeled) | 50,000 | 50% |
| M+1 | 5,000 | 5% |
| M+2 (¹³C₂-Fucose) | 45,000 | 45% |
| M+3 | ... | ... |
| ... | ... | ... |
This is illustrative data. Actual MIDs will need to be corrected for the natural abundance of ¹³C.
Flux Calculation
The relative flux through the fucose salvage pathway can be estimated from the fractional labeling of the fucosylated glycans.
Fractional Labeling (FL): FL = (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues)
Relative Salvage Pathway Flux: The fractional labeling of the fucosylated glycan pool is directly proportional to the contribution of the salvage pathway to the total GDP-fucose pool.
Table 2: Calculated Fluxes for Fucose Salvage Pathway
| Condition | Fractional Labeling of Fucosylated Glycans (%) | Relative Flux through Salvage Pathway (%) |
| Control Cells | 45% | 45% |
| Drug-Treated Cells | 75% | 75% |
| Gene Knockdown Cells | 10% | 10% |
This table illustrates how the calculated fractional labeling can be used to compare the relative flux through the fucose salvage pathway under different experimental conditions.
Signaling Pathway and Logical Relationship Diagrams
Diagram: Fucose Metabolism and ¹³C Label Incorporation
Caption: Incorporation of ¹³C from this compound via the salvage pathway.
Diagram: Logical Relationship for Flux Calculation
Conclusion
Metabolic flux analysis using this compound is a valuable tool for dissecting the contribution of the fucose salvage pathway to cellular fucosylation. The protocols and guidelines presented here provide a framework for researchers to design and execute these experiments, analyze the resulting data, and gain deeper insights into the metabolic alterations associated with various diseases. This approach holds significant promise for the identification of new therapeutic targets and the development of novel diagnostic strategies.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Media Preparation for Stable Isotope Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways, quantify metabolic fluxes, and analyze the dynamics of biomolecules in vitro and in vivo. By replacing naturally abundant isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N) in cell culture media, researchers can track the metabolic fate of these isotopes through various cellular processes.[1][2][3] This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative snapshot of cellular metabolism.[3]
This document provides detailed protocols for the preparation of cell culture media for stable isotope tracing experiments, focusing on applications in metabolic flux analysis (MFA) and stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics.
Core Principles of Stable Isotope Tracing Media Preparation
The fundamental principle of media preparation for stable isotope tracing is to replace a standard nutrient with its isotopically labeled analog.[3] This requires a base medium that is deficient in the nutrient of interest. For example, to trace glucose metabolism, a glucose-free medium is supplemented with a ¹³C-labeled glucose tracer.[4]
A critical consideration is the use of dialyzed fetal bovine serum (dFBS). Standard FBS contains high concentrations of small molecule metabolites, such as amino acids and glucose, which would compete with the labeled tracers and dilute the isotopic enrichment.[5][6][7] Dialysis removes these small molecules, making dFBS essential for most stable isotope tracing experiments.[5][6]
Key Components and Considerations
| Component | Consideration | Rationale |
| Base Medium | Must be deficient in the nutrient to be traced (e.g., glucose-free, amino acid-free). | To allow for the specific introduction of the labeled tracer. |
| Stable Isotope Tracer | High isotopic purity (typically >98%) is crucial. Common tracers include ¹³C-glucose, ¹⁵N-amino acids, and ¹³C,¹⁵N-labeled compounds.[1] | To ensure accurate and sensitive detection of labeled metabolites. |
| Serum | Dialyzed fetal bovine serum (dFBS) is strongly recommended.[5][6] | To minimize the presence of unlabeled small molecule metabolites that would interfere with the labeling.[6][7] |
| Cell Line | Cell lines may require an adaptation period to grow in media with dFBS.[5] | To ensure normal cell proliferation and metabolism during the experiment. |
| Isotopic Steady State | The duration of labeling should be sufficient to achieve isotopic steady state for the pathway of interest. This can range from minutes for glycolysis to days for lipid metabolism.[4][8] | To ensure that the labeling reflects the true metabolic flux. |
Experimental Workflow for Stable Isotope Tracing
The general workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis.
Protocol 1: Preparation of ¹³C-Glucose Labeling Medium for Metabolic Flux Analysis
This protocol describes the preparation of a medium for tracing glucose metabolism using uniformly labeled ¹³C-glucose.
Materials:
-
Glucose-free DMEM (or other appropriate base medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Sterile water for injection or cell culture grade water
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions. Ensure the medium is completely dissolved.
-
Prepare ¹³C-Glucose Stock Solution:
-
Calculate the amount of [U-¹³C₆]-glucose needed to achieve the desired final concentration in your medium (e.g., 25 mM).
-
Dissolve the [U-¹³C₆]-glucose in a small volume of sterile water.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
-
Supplement the Medium:
-
To the appropriate volume of glucose-free base medium, add dFBS to the desired final concentration (e.g., 10%).
-
Add any other required supplements, such as L-glutamine and antibiotics.
-
-
Add ¹³C-Glucose Tracer:
-
Add the sterile [U-¹³C₆]-glucose stock solution to the supplemented base medium to achieve the final desired concentration.
-
-
Final Filtration and Storage:
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Preparation of SILAC Medium for Quantitative Proteomics
This protocol outlines the preparation of "heavy" and "light" media for SILAC experiments, a technique for quantitative proteomics.[9][10]
Materials:
-
DMEM for SILAC (lacking L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Prepare separate stock solutions of "light" and "heavy" L-lysine and L-arginine in sterile water.
-
Sterile filter each stock solution through a 0.22 µm syringe filter.
-
-
Prepare "Light" Medium:
-
To the appropriate volume of DMEM for SILAC, add dFBS to the desired final concentration.
-
Add the "light" L-lysine and L-arginine stock solutions to the manufacturer's recommended concentrations.
-
Add any other necessary supplements.
-
Sterile filter the complete "light" medium.
-
-
Prepare "Heavy" Medium:
-
To a separate volume of DMEM for SILAC, add dFBS to the desired final concentration.
-
Add the "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine stock solutions to the same concentrations as the "light" counterparts.
-
Add any other necessary supplements.
-
Sterile filter the complete "heavy" medium.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Central Carbon Metabolism Pathway
Stable isotope tracing with ¹³C-glucose is commonly used to investigate central carbon metabolism, which encompasses glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Data Presentation and Interpretation
The data generated from stable isotope tracing experiments are typically presented as mass isotopologue distributions (MIDs). The MID of a metabolite represents the fractional abundance of each of its isotopologues (molecules differing only in their isotopic composition). This data can then be used in computational models to calculate metabolic fluxes.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate (Control) | 0.45 | 0.05 | 0.05 | 0.45 | - | - | - |
| Pyruvate (Treated) | 0.20 | 0.03 | 0.02 | 0.75 | - | - | - |
| Citrate (Control) | 0.30 | 0.10 | 0.35 | 0.10 | 0.10 | 0.03 | 0.02 |
| Citrate (Treated) | 0.15 | 0.05 | 0.50 | 0.08 | 0.15 | 0.04 | 0.03 |
This table represents example data and does not reflect actual experimental results.
Conclusion
The careful preparation of cell culture media is paramount for the success of stable isotope tracing experiments. By following these protocols and considerations, researchers can reliably label cellular metabolites and proteins to gain valuable insights into cellular physiology, disease mechanisms, and drug action. The use of appropriate base media, dialyzed serum, and high-purity isotopic tracers are all critical factors in obtaining accurate and reproducible data.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Glycoproteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, cell-cell adhesion, and signal transduction.[1] Alterations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, most notably cancer, where they can influence tumor progression, metastasis, and therapeutic resistance.[1][2][3] Quantitative glycoproteomics, which aims to identify and quantify glycoproteins and their associated glycans, is therefore a powerful tool for biomarker discovery and understanding disease mechanisms.
This document provides a detailed guide to sample preparation for quantitative 13C-glycoproteomics analysis. By metabolically labeling glycoproteins in cell culture with 13C-glucose, researchers can accurately quantify changes in glycosylation across different experimental conditions. The protocols outlined below cover the entire workflow, from cell culture and protein extraction to glycoprotein enrichment, glycan release, and purification for subsequent mass spectrometry (MS) analysis.
Experimental Workflow
The overall workflow for 13C-glycoproteomics sample preparation is a multi-step process that requires careful attention to detail to ensure high-quality, reproducible results. The key stages include metabolic labeling, protein extraction, glycoprotein enrichment, and glycan release and purification.
Caption: Experimental workflow for 13C-glycoproteomics.
Quantitative Data Summary
The efficiency of each step in the sample preparation workflow is crucial for the successful identification and quantification of glycoproteins. The following tables summarize representative quantitative data for key stages of the process.
Table 1: Metabolic Labeling Efficiency
| Cell Line | Isotope | Labeling Duration | Labeling Efficiency | Reference |
| Breast Cancer Cells | 13C-Glucose | 3 days | >95% | [4] |
| Pancreatic Cancer Cells | 13C-Glucose | 3 days | Isotope incorporation detected | [4] |
Table 2: Comparison of Glycopeptide Enrichment Methods
| Enrichment Method | Starting Material | Number of Glycopeptides Identified | Reference |
| HILIC | 400 µg breast/brain cancer cell lysate | 494 | [5] |
| HILIC-ERLIC | 400 µg breast/brain cancer cell lysate | 404 | [5] |
| iSPE®-HILIC | 30 ng human IgG | 14 | [6] |
Experimental Protocols
Protocol 1: Metabolic Labeling with 13C-Glucose
This protocol describes the metabolic labeling of glycoproteins in cultured cells using 13C-glucose.
Materials:
-
Cell culture medium (glucose-free)
-
Dialyzed fetal bovine serum (FBS)
-
[U-13C6]-glucose
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells in standard glucose-containing medium and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Adaptation to Heavy Medium:
-
Aspirate the standard medium and wash the cells twice with pre-warmed PBS.
-
Add glucose-free medium supplemented with 10% dialyzed FBS and the standard concentration of [U-13C6]-glucose (e.g., 2 g/L).
-
Culture the cells for at least two cell cycles to allow for adaptation to the heavy medium.
-
-
Metabolic Labeling:
-
Passage the adapted cells and seed them into fresh heavy medium.
-
Culture the cells for the desired experimental duration (typically 2-3 days) to ensure sufficient incorporation of the 13C label into newly synthesized glycoproteins.[4]
-
Harvest the cells for protein extraction.
-
Protocol 2: Protein Extraction from Cultured Cells
This protocol details the extraction of total protein from metabolically labeled cells.
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Cell Lysis:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
For enhanced lysis, sonicate the sample on ice.[8]
-
-
Protein Isolation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant containing the soluble protein extract to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a BCA protein assay according to the manufacturer's instructions.
-
Store the protein extract at -80°C until further use.
-
Protocol 3: Glycoprotein Enrichment using HILIC
This protocol describes the enrichment of glycopeptides from a tryptic digest using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).
Materials:
-
HILIC SPE cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ammonium formate
-
Vacuum manifold or centrifuge
Procedure:
-
Sample Preparation:
-
Take a desired amount of protein extract (e.g., 400 µg) and perform in-solution tryptic digestion.[5]
-
-
Cartridge Equilibration:
-
Condition the HILIC SPE cartridge by washing with 1% TFA, followed by an equilibration step with 85% ACN, 1% TFA.
-
-
Sample Loading:
-
Reconstitute the dried tryptic digest in 85% ACN, 1% TFA and load it onto the equilibrated HILIC cartridge.
-
-
Washing:
-
Wash the cartridge with 85% ACN, 1% TFA to remove non-glycosylated peptides.
-
-
Elution:
-
Elute the enriched glycopeptides with an aqueous buffer (e.g., 50 mM ammonium formate).[9]
-
-
Drying:
-
Dry the eluted glycopeptides in a vacuum centrifuge.
-
Protocol 4: N-Glycan Release with PNGase F
This protocol details the enzymatic release of N-linked glycans from enriched glycoproteins.
Materials:
-
PNGase F
-
Ammonium bicarbonate buffer (50 mM, pH 7.8)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
Procedure:
-
Denaturation (Optional but Recommended):
-
Resuspend the dried glycopeptides in ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 1 hour to alkylate the cysteine residues.
-
-
Enzymatic Deglycosylation:
-
Reaction Quenching:
-
Stop the reaction by adding a small amount of formic acid.
-
Protocol 5: Purification of Released N-Glycans
This protocol describes the purification of the released N-glycans using HILIC SPE.
Materials:
-
HILIC SPE cartridges
-
Acetonitrile (ACN)
-
Ammonium formate
Procedure:
-
Cartridge Equilibration:
-
Condition the HILIC SPE cartridge with water, followed by equilibration with 90% ACN/50 mM ammonium formate pH 4.4.[11]
-
-
Sample Loading:
-
Dilute the deglycosylation reaction mixture to 85% ACN and load it onto the equilibrated cartridge.[11]
-
-
Washing:
-
Wash the cartridge with 90% ACN/50 mM ammonium formate pH 4.4 to remove peptides and other impurities.[11]
-
-
Elution:
-
Elute the purified N-glycans with 40% ACN/60% 50 mM ammonium formate pH 4.4.[11]
-
-
Drying:
-
Dry the eluted N-glycans in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Biological Context: Aberrant Glycosylation in EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[12] Aberrant EGFR signaling is a key driver in the development and progression of many cancers.[13] N-glycosylation of the EGFR extracellular domain is essential for its proper folding, trafficking to the cell surface, ligand binding, and subsequent activation.[14][15]
Changes in the glycan structures on EGFR can significantly impact its function. For instance, increased sialylation can suppress ligand-induced dimerization and activation, while alterations in fucosylation can also modulate receptor activity.[14] The study of these glycosylation changes through 13C-glycoproteomics can provide valuable insights into the mechanisms of cancer progression and may reveal novel therapeutic targets.
Caption: Impact of N-glycosylation on the EGFR signaling pathway.
References
- 1. Hallmarks of glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant glycosylation and cancer biomarker discovery: a promising and thorny journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. biorxiv.org [biorxiv.org]
- 5. HILIC and ERLIC Enrichment of Glycopeptides Derived from Breast and Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uthsc.edu [uthsc.edu]
- 8. diagenode.com [diagenode.com]
- 9. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. neb.com [neb.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
Application Notes: High-Precision Fucosyltransferase Activity Assay Using a ¹³C-Labeled Substrate
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, proteins, and lipids, is a critical post-translational modification involved in a myriad of biological processes.[1] This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer fucose from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule.[2] Aberrant fucosylation is implicated in various pathological conditions, including cancer metastasis, inflammation, and microbial infections, making FUTs attractive targets for drug discovery.[3][4]
Protein O-fucosyltransferase 1 (POFUT1), for instance, is an essential component of the Notch signaling pathway, a highly conserved pathway crucial for cell fate determination during development.[5][6] POFUT1 attaches O-fucose to Epidermal Growth Factor (EGF)-like repeats in the Notch receptor's extracellular domain, a step necessary for Notch signaling modulation by Fringe proteins.[5][6] Given their biological significance, the development of precise and robust assays to measure FUT activity and screen for inhibitors is paramount for both basic research and therapeutic development.[3][7]
This document describes a highly sensitive and specific assay for measuring fucosyltransferase activity using a ¹³C-labeled GDP-fucose donor substrate and subsequent analysis by mass spectrometry.
Principle of the Assay
The assay quantifies the activity of a fucosyltransferase by measuring the incorporation of a stable isotope-labeled fucose molecule onto an acceptor substrate. The core principle involves:
-
Enzymatic Reaction : A fucosyltransferase enzyme catalyzes the transfer of ¹³C-labeled fucose from a ¹³C-GDP-fucose donor to a specific acceptor molecule (e.g., an oligosaccharide, glycoprotein, or glycolipid).
-
Mass Shift Detection : The addition of the ¹³C-labeled fucose results in a predictable mass increase in the acceptor molecule.
-
Quantification by Mass Spectrometry : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are used to separate the fucosylated product from the unreacted acceptor. The relative abundance of the ¹³C-labeled product compared to its unlabeled counterpart allows for precise quantification of enzyme activity.[8] This method is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses stable isotopes to quantify the rates (fluxes) of metabolic pathways.[9][10][11]
Advantages of the ¹³C-Labeling Method
-
High Specificity : The detection of a specific mass shift is unambiguous, minimizing false positives often associated with fluorescence-based assays.
-
High Sensitivity : Mass spectrometry allows for the detection of very small amounts of product, making the assay highly sensitive.
-
No Radioactive Materials : Eliminates the safety and disposal concerns associated with traditional radioisotope assays.
-
Suitability for Complex Samples : The specificity of mass detection allows the assay to be performed in complex biological mixtures, such as cell lysates or tissue homogenates.
-
Kinetic and Mechanistic Studies : The method is well-suited for determining enzyme kinetics and for inhibitor screening in drug development programs.[12]
Application in Signaling Pathway Research
Fucosylation is a key regulator of critical signaling pathways. Understanding the activity of specific FUTs within these pathways is essential.
Caption: Role of POFUT1 in the Notch signaling pathway.[5]
Application in Drug Development & Inhibitor Screening
This assay is a powerful tool for identifying and characterizing inhibitors of fucosyltransferases, which are promising therapeutic targets.[4][7] By measuring the reduction in the formation of the ¹³C-labeled product in the presence of a test compound, its inhibitory potency (e.g., IC₅₀) can be determined.
Table 1: Example Quantitative Data for Fucosyltransferase Inhibitors
| Fucosyltransferase | Inhibitor | Acceptor Substrate | IC₅₀ Value | Reference |
|---|---|---|---|---|
| H. pylori α(1,3)-FucT | GDP | MU-β-LacNAc | 0.25 ± 0.10 mM | [3] |
| Human α(1,3/4)-FTs | GDP-Fucose mimic (Compound 20) | Lacto-N-fucopentaose | Not specified (competitive inhibitor) | [13] |
| FUT8 | GDP-6-fluoro-l-fucose | N-glycan | ~13-28% inhibition at 5 µM |[14] |
Protocols: Fucosyltransferase Activity Assay
This section provides a generalized protocol for measuring fucosyltransferase activity using a ¹³C-labeled substrate and LC-MS analysis. This protocol should be optimized for the specific enzyme and substrates being investigated.
Caption: Experimental workflow for the ¹³C-FUT assay.
Materials and Reagents
-
Enzyme Source : Recombinant fucosyltransferase or cell/tissue lysate.
-
Donor Substrate : ¹³C-labeled GDP-fucose (e.g., GDP-[UL-¹³C₆]-Fucose).
-
Acceptor Substrate : A specific oligosaccharide, peptide, or lipid known to be a substrate for the target FUT (e.g., N-acetyllactosamine (LacNAc)).
-
Reaction Buffer : Buffer optimized for the specific FUT (e.g., 50 mM Tris-HCl or HEPES, pH 7.0-7.5).
-
Cofactors : Divalent cations if required by the enzyme (e.g., 10 mM MnCl₂ or MgCl₂).[3]
-
Quenching Solution : e.g., 100 mM EDTA, 0.1% Trifluoroacetic Acid (TFA), or ice-cold acetonitrile.
-
Mass Spectrometry Grade Solvents : Water, acetonitrile, formic acid.
-
Solid-Phase Extraction (SPE) : C18 cartridges or other appropriate chemistry for sample cleanup.
Experimental Protocol
1. Reaction Setup a. Prepare a master mix containing the reaction buffer, cofactors (if any), and the acceptor substrate at 2x the final desired concentration. b. In a microcentrifuge tube, add a specific amount of the enzyme source (e.g., 10-100 ng of recombinant enzyme or 10-50 µg of total protein from a lysate). c. For inhibitor studies, add the test compound at this stage and pre-incubate with the enzyme for 10-15 minutes at room temperature. d. Add the 2x master mix to the tube containing the enzyme. The total volume should be half the final reaction volume (e.g., 25 µL for a 50 µL final volume).
2. Reaction Initiation and Incubation a. Prepare a solution of ¹³C-GDP-fucose at 2x the final desired concentration. b. To initiate the reaction, add the ¹³C-GDP-fucose solution to the reaction tube to reach the final volume. c. Gently mix and incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
3. Reaction Quenching a. Stop the reaction by adding an equal volume of quenching solution. For example, add 50 µL of ice-cold acetonitrile containing an internal standard. b. Alternatively, add EDTA to a final concentration of 25-50 mM to chelate the divalent cations required by the enzyme.[3] c. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
4. Sample Preparation for Mass Spectrometry a. Carefully transfer the supernatant to a new tube. b. Depending on the acceptor substrate and potential interfering substances, a cleanup step may be necessary. For glycan acceptors, a C18 SPE cartridge can be used to remove salts and other polar contaminants. c. Elute the product from the SPE cartridge, dry it down in a vacuum centrifuge, and reconstitute in an appropriate solvent for MS analysis (e.g., 50% acetonitrile/0.1% formic acid).
5. Mass Spectrometry (MS) Analysis a. Analyze the sample using an LC-MS/MS system. b. Use an appropriate chromatography method (e.g., reverse-phase or HILIC) to separate the fucosylated product from the unreacted acceptor and other reaction components. c. Set the mass spectrometer to monitor for the expected mass-to-charge ratios (m/z) of both the unlabeled acceptor and the ¹³C-labeled fucosylated product. d. Tandem MS (MS/MS) can be used to confirm the identity of the product by analyzing its fragmentation pattern. Specific glycan fragment ions can confirm fucosylation.[15]
6. Data Analysis a. Integrate the peak areas from the extracted ion chromatograms (EICs) for both the substrate (unreacted acceptor) and the ¹³C-labeled product. b. Calculate the percent conversion or enzyme activity using the following formula: Activity (as % conversion) = [Peak Area of Labeled Product] / ([Peak Area of Labeled Product] + [Peak Area of Unreacted Substrate]) x 100 c. For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing against fucosyltransferase-2 via docking, STD-NMR, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of fucosyltransferase and fucosidase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. osti.gov [osti.gov]
- 12. A miniaturized high-throughput screening assay for fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Machine Learning Classifies Core and Outer Fucosylation of N-Glycoproteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing the Fucose Salvage Pathway with L-[2-13C]fucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] The donor substrate for all fucosylation reactions is GDP-L-fucose, which is synthesized in mammalian cells via two distinct pathways: the de novo pathway and the salvage pathway.[2][3] The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates.[2][4] Dysregulation of fucosylation is a known hallmark of various diseases, including cancer, making these pathways attractive targets for therapeutic intervention and biomarker discovery.[1][4]
This application note provides a detailed protocol for tracing the fucose salvage pathway using the stable isotope-labeled sugar, L-[2-13C]fucose. By introducing a 13C label at the C-2 position of fucose, researchers can track its incorporation into downstream metabolites of the salvage pathway, such as fucose-1-phosphate and GDP-fucose, using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This method offers a powerful tool to quantify pathway flux, study enzyme kinetics, and assess the efficacy of pathway inhibitors in various cell models.
Principle of the Method
The core of this method is metabolic labeling. Cells are cultured in a medium supplemented with L-[2-13C]fucose. This labeled fucose is transported into the cell where it enters the salvage pathway.
-
Phosphorylation: Fucokinase (FCSK) phosphorylates L-[2-13C]fucose to produce L-[2-13C]fucose-1-phosphate.[2]
-
GDP-fucose Synthesis: GDP-fucose pyrophosphorylase (FPGT) converts L-[2-13C]fucose-1-phosphate to GDP-L-[2-13C]fucose.[2]
The incorporation of the 13C isotope results in a +1 Da mass shift in these metabolites, which can be readily detected and quantified by mass spectrometry. This allows for the precise measurement of the salvage pathway's contribution to the total GDP-fucose pool, distinguishing it from the de novo pathway.[5][6]
Experimental Protocols
This section details the necessary steps for cell culture, metabolic labeling, metabolite extraction, and analysis.
3.1. Materials and Reagents
-
Cells: Cell line of interest (e.g., HEK293T, WM793 melanoma cells).[2][4]
-
Culture Medium: DMEM or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Isotopic Tracer: L-[2-13C]fucose (custom synthesis or commercially available).
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Extraction Solvent: 80% Methanol (HPLC grade) in water, pre-chilled to -80°C.
-
Scraper: Cell scraper.
-
Centrifuge: Capable of spinning at high speeds at 4°C.
-
LC-MS System: A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF, Orbitrap).
3.2. Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Labeling: Prepare the labeling medium by supplementing the standard culture medium with L-[2-13C]fucose. A final concentration between 100 µM and 1 mM is a typical starting point.
-
Incubation: Remove the standard culture medium from the cells, wash once with PBS, and add the L-[2-13C]fucose-containing labeling medium.
-
Time Course: Incubate the cells for a desired period. For steady-state analysis, 24 hours is often sufficient.[2] For kinetic flux analysis, multiple time points (e.g., 0, 2, 4, 8, 24 hours) are required.[7]
3.3. Protocol 2: Metabolite Extraction
-
Washing: Place the 6-well plates on ice. Aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular tracer.
-
Quenching and Lysis: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well. This step simultaneously quenches metabolic activity and lyses the cells.
-
Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
3.4. Protocol 3: LC-MS Analysis
-
Chromatography: Separate the metabolites using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC), which are suitable for polar metabolites like sugar phosphates.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in negative ion mode.
-
Data Acquisition: Perform a full scan MS analysis to identify the unlabeled (M+0) and labeled (M+1) forms of fucose-1-phosphate and GDP-fucose based on their accurate masses.
-
Data Analysis: Integrate the peak areas for both the unlabeled and labeled isotopologues. The fractional enrichment (or labeling percentage) can be calculated as: Fractional Enrichment = [Peak Area (M+1)] / [Peak Area (M+0) + Peak Area (M+1)]
Data Presentation and Expected Results
The primary output of this experiment is the quantification of the 13C label's incorporation into key metabolites of the salvage pathway. This data can be used to compare the activity of the salvage pathway under different conditions (e.g., in wild-type vs. enzyme-knockout cells, or with and without a drug treatment).
Table 1: Intracellular GDP-Fucose Concentration in HEK293T Cell Lines
The following table summarizes representative data adapted from a study on the interplay between the de novo and salvage pathways, demonstrating how external fucose supplementation impacts the intracellular pool of GDP-fucose in wild-type cells and in cells with knockouts of key pathway enzymes.[2][3]
| Cell Line | Condition | Intracellular GDP-Fucose (µM) |
| Wild-Type (WT) | Control (No Fucose) | ~25 |
| + 5 mM L-Fucose (24h) | ~40 | |
| GMDS KO (De Novo Deficient) | Control (No Fucose) | ~0 |
| + 5 mM L-Fucose (24h) | ~25 | |
| FCSK KO (Salvage Deficient) | Control (No Fucose) | ~25 |
| + 5 mM L-Fucose (24h) | ~25 |
Data are approximations based on published results for illustrative purposes.[2][3]
Interpretation:
-
In Wild-Type cells, adding external fucose increases the GDP-fucose pool, demonstrating a functional salvage pathway that supplements the de novo pathway.[2]
-
In GMDS Knockout cells, which lack a functional de novo pathway, the GDP-fucose pool is completely dependent on the salvage pathway, as shown by the restoration of GDP-fucose levels upon fucose supplementation.[2][3]
-
In FCSK Knockout cells, which lack a functional salvage pathway, the addition of external fucose has no effect on the GDP-fucose pool, which is maintained solely by the de novo pathway.[2][3]
Using L-[2-13C]fucose in such an experiment would further allow for the calculation of the exact percentage of the GDP-fucose pool that is derived from the salvage pathway under each condition.
Conclusion
Tracing the fucose salvage pathway with L-[2-13C]fucose is a robust and precise method for investigating fucose metabolism. It enables researchers to quantify the flux through this critical pathway, providing insights into its regulation and its role in both normal physiology and disease. The protocols and data presented here serve as a comprehensive guide for scientists and drug developers aiming to study and therapeutically target cellular fucosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Metabolic Labeling with Stable Isotope Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo metabolic labeling with stable isotope sugars, such as ¹³C-glucose, is a powerful technique to trace the fate of nutrients within a living organism.[1][2][3] This approach provides a dynamic view of metabolic pathways, enabling researchers to quantify metabolic fluxes and identify alterations in cellular metabolism associated with disease states or drug responses.[2][4][5] Unlike radioactive tracers, stable isotopes are non-radioactive, making them safer for use in a wider range of experimental settings, including clinical studies.[1][6] By introducing a labeled nutrient into the circulation, investigators can track the incorporation of the isotope into various downstream metabolites, offering insights into the activity of pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthesis of amino acids and lipids.[1][3][5] This methodology is particularly valuable in fields such as oncology and neuroscience for understanding disease mechanisms and in drug development for assessing the metabolic effects of therapeutic agents.[2][7][8]
Key Applications
Stable isotope tracing with sugars has diverse applications in biomedical research and drug development:
-
Cancer Metabolism: Elucidating the metabolic reprogramming in cancer cells, such as the Warburg effect, and identifying metabolic vulnerabilities that can be targeted for therapy.[2][4] This technique helps in understanding how tumors utilize glucose and other nutrients to support their growth and proliferation.[3][6]
-
Neurometabolism: Investigating brain energy metabolism and neurotransmitter synthesis.[7][9] Studies using ¹³C-glucose can quantify metabolic fluxes in different brain regions and cell types (neurons and glia), providing insights into neurological disorders.[7][9][10]
-
Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.[8][11] It can also be used to evaluate the on- and off-target effects of drug candidates on systemic and tissue-specific metabolism.[8]
-
Metabolic Diseases: Studying the pathophysiology of diseases like diabetes and obesity by tracing the alterations in glucose metabolism and insulin sensitivity in various tissues.
Data Presentation: Quantitative Metabolic Flux Analysis
The following tables summarize representative quantitative data obtained from in vivo metabolic labeling studies using ¹³C-glucose in different biological contexts. This data allows for the comparison of metabolic flux rates across different experimental models and conditions.
Table 1: Cerebral Metabolic Fluxes in Mice Measured by ¹³C MRS following [1,6-¹³C₂]glucose Infusion
| Metabolic Flux | Brain Region | Flux Rate (µmol/g/min) | Reference |
| Neuronal TCA Cycle (VTCAn) | Cortex | 0.56 ± 0.03 | [7][9] |
| Glial TCA Cycle (Vg) | Cortex | 0.16 ± 0.03 | [7][9] |
| Pyruvate Carboxylase (VPC) | Cortex | 0.041 ± 0.003 | [7][9] |
| Neurotransmission Rate (VNT) | Cortex | 0.084 ± 0.008 | [7][9] |
| Cerebral Metabolic Rate of Glucose (CMRglc) | Cortex | 0.38 ± 0.02 | [7][9] |
| TCA Cycle (VTCA) | Hypothalamus | 0.81 ± 0.05 | [12] |
| Pyruvate Carboxylase (VPC) | Hypothalamus | 0.19 ± 0.01 | [12] |
| TCA Cycle (VTCA) | Hippocampus | 0.94 ± 0.04 | [12] |
| Pyruvate Carboxylase (VPC) | Hippocampus | 0.18 ± 0.01 | [12] |
Table 2: Isotopic Enrichment in Metabolites of Developing Rat Brain after [1,6-¹³C]glucose Injection
| Metabolite Isotopomer | Cerebellum (% Enrichment) | Cerebrum (% Enrichment) |
| Glutamate C4 | 18.2 ± 0.8 | 26.5 ± 0.7 |
| Glutamine C4 | 10.1 ± 0.7 | 15.1 ± 0.6 |
| GABA C2 | 8.9 ± 0.5 | 11.2 ± 0.5 |
| Aspartate C3 | 10.5 ± 0.7 | 16.9 ± 0.7 |
Data adapted from a study on 18-day old rats, showcasing differential metabolism between brain regions.[13]
Mandatory Visualizations
Here are diagrams illustrating key aspects of in vivo metabolic labeling with stable isotope sugars.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo metabolic studies Physiogenex [physiogenex.com]
- 12. In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus [mdpi.com]
- 13. Metabolism of [1,6-13C]glucose in the cerebellum of 18-day old rats: Comparison with cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (-)-Fucose-¹³C-2 to Elucidate Host-Microbe Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between hosts and their resident microbial communities is a rapidly expanding field of research with profound implications for health and disease. Glycosylation, particularly fucosylation, at the host-microbe interface plays a critical role in this dynamic relationship. L-fucose, a terminal monosaccharide on many host and microbial glycans, can serve as a nutrient source for commensal bacteria, a point of attachment for pathogens, and a modulator of host immune responses.[1] The use of stable isotope-labeled analogs of fucose, such as (-)-Fucose-¹³C-2, offers a powerful tool to trace the metabolic fate of fucose and quantify its incorporation into host and microbial glycoconjugates. This allows for a detailed investigation of fucosylation dynamics in the context of symbiosis, pathogenesis, and therapeutic intervention.
These application notes provide a comprehensive overview of the use of (-)-Fucose-¹³C-2 in studying host-microbe interactions, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways and workflows.
Applications of (-)-Fucose-¹³C-2 in Host-Microbe Interaction Studies
-
Tracing Fucose Metabolism: By introducing (-)-Fucose-¹³C-2 into a co-culture system, researchers can track its uptake and incorporation into the glycans of both host cells and specific microbes. This allows for the elucidation of which organisms utilize host-derived or exogenous fucose.
-
Quantifying Fucosylation Dynamics: Stable isotope labeling, coupled with mass spectrometry, enables the precise quantification of changes in fucosylation on specific glycoproteins of both the host and the microbe in response to various stimuli, such as infection or treatment with a therapeutic agent.[2][3]
-
Identifying Fucose-Utilizing Microbes: In a complex microbial community, (-)-Fucose-¹³C-2 can be used to identify which members are actively consuming fucose by analyzing the incorporation of the ¹³C label into their biomass.[4]
-
Elucidating Host-Microbe Signaling: Changes in host cell fucosylation, tracked by the incorporation of (-)-Fucose-¹³C-2, can be correlated with alterations in host signaling pathways, providing insights into how microbial fucose metabolism impacts host cell function.[1]
Quantitative Data: Incorporation of ¹³C-Labeled Fucose
The following tables summarize quantitative data from studies using uniformly labeled ¹³C-fucose, which serves as a proxy for the principles and expected outcomes when using (-)-Fucose-¹³C-2. The primary metabolic pathway for the incorporation of exogenous fucose is the salvage pathway.[5][6]
| Cell Line | Labeled Fucose Concentration | Duration of Labeling | % of N-glycan-associated fucose from exogenous ¹³C-fucose | Reference |
| HepG2 | 50 µM | 11 days | 90-95% | [2] |
| A549 | 50 µM | Not specified | ~90% | [7] |
| Caco-2 | 50 µM | Not specified | ~85% | [7] |
| HEK293 | 50 µM | Not specified | ~90% | [7] |
Table 1: Incorporation of ¹³C-UL-fucose into N-glycans of various human cell lines.
| N-glycan Fucosylation Type | % of N-glycans with ¹³C-UL-fucose | Reference |
| Single Fucosylation (M+6) | ~95% | [2] |
| Double Fucosylation (M+12) | ~5% | [2] |
Table 2: Distribution of ¹³C-UL-fucose incorporation into singly and doubly fucosylated N-glycans in HepG2 cells.
Experimental Protocols
Protocol 1: Metabolic Labeling of a Host-Microbe Co-Culture with (-)-Fucose-¹³C-2
This protocol describes the metabolic labeling of a co-culture of mammalian epithelial cells and a bacterial strain to study the reciprocal exchange and utilization of fucose.
Materials:
-
Mammalian epithelial cell line (e.g., Caco-2)
-
Bacterial strain of interest (e.g., Bacteroides thetaiotaomicron)
-
Appropriate cell culture medium (e.g., DMEM) and bacterial growth medium (e.g., BHI)
-
(-)-Fucose-¹³C-2
-
Co-culture plates or chambers
-
PBS (phosphate-buffered saline)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Host Cell Seeding: Seed the mammalian epithelial cells in the co-culture plates and grow them to the desired confluency.
-
Bacterial Culture Preparation: Culture the bacterial strain under appropriate conditions (e.g., anaerobically for B. thetaiotaomicron).
-
Initiation of Co-culture: Once the host cells are ready, replace the medium with fresh medium containing a known concentration of the bacterial culture.
-
Metabolic Labeling: Introduce (-)-Fucose-¹³C-2 into the co-culture medium at a final concentration typically ranging from 20 µM to 200 µM.[4] The optimal concentration should be determined empirically.
-
Incubation: Incubate the co-culture for a desired period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled fucose.
-
Separation of Host and Microbial Cells (Optional but Recommended):
-
Gently wash the co-culture with cold PBS to remove non-adherent bacteria.
-
Lyse the host cells with a gentle lysis buffer that does not lyse the bacteria.
-
Centrifuge to pellet the bacteria. The supernatant will contain the host cell lysate.
-
Wash the bacterial pellet multiple times with PBS to remove host cell debris.
-
-
Sample Collection:
-
For adherent host cells, wash with cold PBS, and then collect the cells using a cell scraper.
-
Pellet both host cells and bacteria by centrifugation.
-
Wash the pellets with cold PBS.
-
Store the cell pellets at -80°C until further analysis.
-
Protocol 2: Glycoprotein Enrichment and Mass Spectrometry Analysis
This protocol outlines the steps for enriching fucosylated glycoproteins from labeled cells and analyzing them by mass spectrometry.
Materials:
-
Labeled cell pellets (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Lectin affinity chromatography resin (e.g., Aleuria aurantia lectin (AAL) agarose)
-
Wash buffers
-
Elution buffer (containing a competing sugar, e.g., L-fucose)
-
Trypsin
-
PNGase F
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Lyse the cell pellets in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Lectin Affinity Chromatography:
-
Incubate the protein lysate with the AAL agarose resin to capture fucosylated glycoproteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the fucosylated glycoproteins using an elution buffer containing L-fucose.
-
-
In-solution Digestion:
-
Denature, reduce, and alkylate the enriched glycoproteins.
-
Digest the proteins into peptides using trypsin.
-
-
Glycopeptide Analysis (Optional):
-
For intact glycopeptide analysis, the sample can be directly analyzed by LC-MS/MS.
-
-
Glycan Release and Analysis:
-
To analyze the N-glycans, treat the tryptic peptides with PNGase F to release the glycans.
-
Separate the released glycans from the peptides.
-
Analyze the ¹³C-labeled glycans by LC-MS/MS to determine their structure and the extent of isotope incorporation.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify the fucosylated glycoproteins and the sites of fucosylation.
-
Quantify the relative abundance of ¹²C- and ¹³C-containing glycopeptides or glycans to determine the rate of fucose incorporation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Fucose Salvage Pathway for (-)-Fucose-¹³C-2 Incorporation.
Caption: Experimental Workflow for Host-Microbe Fucosylation Analysis.
Caption: Fucose-Mediated Host-Microbe Signaling via Fucosylated TLR4.[8]
Conclusion
The use of (-)-Fucose-¹³C-2 provides a robust and quantitative method to dissect the complex role of fucosylation in host-microbe interactions. By enabling the tracing and quantification of fucose metabolism, this stable isotope labeling approach offers invaluable insights for researchers in basic science and drug development. The protocols and data presented here serve as a guide to facilitate the application of this powerful technique in uncovering the mechanisms that govern the symbiotic and pathogenic relationships between hosts and their microbiomes.
References
- 1. Intestinal fucose as a mediator of host-microbe symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Fragmentation for Quantitative Analysis of Fucosylated N-Glycoproteins by LC-MS-MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of (-)-Fucose-13C-2
This guide provides researchers, scientists, and drug development professionals with answers and troubleshooting strategies for experiments involving the metabolic labeling of glycans with (-)-Fucose-13C-2.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low incorporation of my this compound label?
Low incorporation is often due to a combination of factors. The primary reason is competition from the cell's endogenous fucose synthesis pathway, known as the de novo pathway, which produces unlabeled GDP-fucose.[1] Other factors include the specific metabolic activity of your cell line, the concentration and incubation time of the labeled fucose, and the efficiency of the salvage pathway enzymes that process the exogenous fucose.[2][3]
Q2: How is this compound metabolized by cells?
Exogenous fucose, such as this compound, is processed through the salvage pathway .[4] It is transported into the cytosol and converted in two steps to GDP-L-fucose, the activated sugar nucleotide required by fucosyltransferases.[1][5] This process is catalyzed by fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[5] The resulting labeled GDP-L-fucose is then transported into the Golgi apparatus to be incorporated into glycans.[1][6]
Q3: What is the de novo pathway and how does it compete with my labeled fucose?
The de novo pathway is the primary mechanism for fucose synthesis in mammalian cells, estimated to produce about 90% of the total GDP-fucose pool under normal conditions.[1][7] This pathway synthesizes GDP-fucose from GDP-mannose in the cytosol.[4][8][9] Because both the de novo and salvage pathways produce the same end-product (GDP-fucose), the unlabeled pool from the de novo pathway directly competes with and dilutes the labeled pool from your this compound, leading to lower incorporation into glycoproteins.[10]
Fucose Metabolism and Labeling Workflow
The diagram below illustrates the two competing pathways for GDP-fucose synthesis and the general workflow for a metabolic labeling experiment.
Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.
Troubleshooting Guide
Problem: Low or undetectable incorporation of this compound.
This guide provides a logical workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for low fucose incorporation.
Quantitative Data Summary
Optimizing the concentration of exogenous fucose is critical, as incorporation is dose-dependent until a saturation point is reached. Adding exogenous fucose can also suppress the de novo pathway, further enhancing the relative incorporation of the labeled sugar.[10]
Table 1: Dose-Dependent Incorporation of Exogenous Fucose into N-Glycans
| Cell Line | Labeled Fucose Concentration | Incorporation (Single Fucose Glycans) | Incorporation (Dual Fucose Glycans - M+6)* | Incorporation (Dual Fucose Glycans - M+12)** |
| HepG2 | 1 µM | ~50% | ~40% | ~5% |
| 10 µM | ~90% | ~60% | ~30% | |
| 100 µM | >95% | ~20% | ~75% | |
| HeLa | 1 µM | ~60% | ~50% | ~5% |
| 10 µM | ~95% | ~40% | ~55% | |
| 100 µM | >95% | <10% | >90% | |
| CHO | 1 µM | ~70% | ~60% | ~5% |
| 10 µM | >95% | ~30% | ~65% | |
| 100 µM | >95% | <5% | >95% |
Data adapted from studies on 13C-UL-Fucose incorporation[2]. *M+6 refers to glycans with one labeled and one unlabeled fucose. **M+12 refers to glycans with two labeled fucose molecules, indicating higher saturation of the labeled precursor pool.
Key Takeaway: A concentration of at least 10 µM exogenous fucose is often required to achieve high levels of incorporation, and higher concentrations are needed to fully label multi-fucosylated structures.[2] In some cell lines, millimolar concentrations may be necessary to overcome defects or inefficiencies in transport and metabolism.[11]
Experimental Protocols
General Protocol for Metabolic Labeling with this compound
This protocol provides a general framework for labeling cultured mammalian cells. Optimization of concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
Mammalian cells of interest in culture
-
Complete cell culture medium (e.g., DMEM, RPMI)
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell harvesting reagents (e.g., trypsin-EDTA, cell scrapers)
-
Reagents for downstream analysis (e.g., lysis buffer for proteomics, reagents for glycan release and mass spectrometry)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A typical starting range is 10-100 µM.[2]
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period. A typical incubation time is 24-72 hours. A time-course experiment is recommended to determine the optimal duration.
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual unincorporated label.
-
Harvest the cells using the appropriate method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).
-
Wash the cell pellet again with ice-cold PBS.
-
-
Downstream Processing:
-
Store the cell pellet at -80°C or proceed immediately to the next step.
-
Lyse the cells or process them according to the requirements of your analytical method (e.g., protein extraction, glycan release, mass spectrometry analysis).
-
Recommendations for Optimization:
-
Concentration Curve: Test a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) to find the point of saturation for your cell line.[2]
-
Time Course: Harvest cells at different time points (e.g., 12h, 24h, 48h, 72h) to determine when label incorporation reaches a plateau.
-
Control for De Novo Pathway: If low incorporation persists, consider using a cell line with a deficient de novo pathway (e.g., CHO-Lec13, a GMDS mutant) or a specific chemical inhibitor if available.[7][12]
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Fucose metabolism pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 10. rupress.org [rupress.org]
- 11. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (-)-Fucose-13C-2 concentration for effective labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (-)-Fucose-13C-2 for effective metabolic labeling of glycoproteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for metabolic labeling?
A1: this compound is a stable isotope-labeled version of L-fucose, a sugar that is naturally incorporated into glycoproteins. The carbon atom at the second position (C-2) is replaced with its heavier isotope, ¹³C. When introduced to cells in culture, this compound is taken up and utilized through the fucose salvage pathway.[1][2][3] This pathway enzymatically converts L-fucose into GDP-L-fucose, the activated sugar donor used by fucosyltransferases to attach fucose to growing glycan chains on proteins.[1][2][3][4] The incorporated ¹³C isotope acts as a tracer, allowing for the detection and quantification of fucosylated glycoproteins using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q2: What is the primary metabolic pathway responsible for the incorporation of exogenous fucose?
A2: The primary pathway for the incorporation of extracellular fucose is the fucose salvage pathway . In mammalian cells, GDP-fucose, the substrate for fucosyltransferases, is synthesized via two routes: the de novo pathway (from GDP-mannose) and the salvage pathway (from free fucose).[2][4][5] The salvage pathway is particularly relevant for metabolic labeling experiments as it directly utilizes exogenously supplied fucose analogs like this compound.
Q3: What are the typical starting concentrations for this compound labeling?
A3: The optimal concentration of this compound can be cell-type dependent. Based on studies using similar fucose analogs, a starting concentration in the range of 50 µM to 200 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary depending on the cell type, its metabolic rate, and the turnover of the glycoprotein of interest. A typical labeling period ranges from 24 to 72 hours . For dynamic studies of glycan trafficking, shorter time points may be necessary.
Q5: Can this compound be toxic to cells?
A5: While stable isotope-labeled sugars are generally considered less toxic than some chemically modified analogs, high concentrations of any supplemented metabolite can potentially perturb cellular metabolism or induce cytotoxicity. Some modified fucose analogs, such as 6-azido-fucose, have demonstrated cytotoxicity. It is essential to assess cell viability (e.g., using a trypan blue exclusion assay or MTT assay) when establishing the optimal labeling conditions for your specific cell line.
Troubleshooting Guides
Issue: Low or No Detectable Labeling
Q: I am not observing any significant incorporation of the ¹³C label in my glycoproteins. What are the possible causes and solutions?
A: Low or no labeling can stem from several factors related to the cells, the labeling reagent, or the detection method.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Increase the concentration of this compound in a stepwise manner (e.g., 50 µM, 100 µM, 200 µM). Ensure the stock solution was prepared correctly and the final concentration in the media is accurate. |
| Insufficient Incubation Time | Extend the labeling period. The turnover of your glycoprotein of interest may be slow, requiring a longer incubation time (e.g., 48-72 hours) to achieve detectable labeling. |
| Low Activity of the Fucose Salvage Pathway | Some cell lines may have inherently low expression of the enzymes in the fucose salvage pathway (e.g., fucokinase). If possible, verify the expression of key enzymes. Consider using a different cell line if fucose metabolism is not a key component of your research question. |
| High Glucose Concentration in Media | High levels of glucose can sometimes compete with the uptake and metabolism of other sugars. While fucose uptake is not solely dependent on glucose transporters, consider if the metabolic state of the cells is overwhelmingly directed towards glucose metabolism. |
| Degradation of this compound | Ensure proper storage of the this compound stock solution (typically at -20°C or below, protected from light and moisture) to prevent degradation. Prepare fresh dilutions in media for each experiment. |
| Insensitive Detection Method | Verify the sensitivity of your mass spectrometer or NMR parameters. For MS, ensure you are looking for the correct mass shift in the glycan fragments. For NMR, sufficient material and appropriate acquisition times are crucial for detecting the ¹³C signal. |
Issue: Cell Viability Issues / Toxicity
Q: My cells show signs of stress or death after incubation with this compound. How can I mitigate this?
A: Cellular toxicity is a critical factor to control for in metabolic labeling experiments.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | This is the most common cause. Perform a dose-response curve and determine the highest concentration that does not impact cell viability. Start with a lower concentration (e.g., 25-50 µM) and increase it gradually. Always include a vehicle-only control. |
| Contamination of the Labeling Reagent | Ensure the this compound is of high purity and the stock solution is sterile. Filter-sterilize the stock solution if necessary. |
| Extended Incubation Period | While longer incubation can increase labeling, it might also lead to cumulative toxicity. Try to find a balance between labeling efficiency and incubation time. A shorter incubation with a slightly higher, non-toxic concentration might be effective. |
| Serum Starvation or Unsuitable Media Conditions | Metabolic labeling should ideally be performed under conditions that maintain normal cell health. Avoid unnecessary stressors like prolonged serum starvation in combination with the labeling reagent. |
| Pre-existing Cellular Stress | Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Plating cells at an appropriate density is also important. |
Quantitative Data Summary
The following table summarizes concentrations and incubation times used in metabolic labeling experiments with various fucose analogs. This data can serve as a reference for designing your experiments with this compound.
| Fucose Analog | Cell Line(s) | Concentration | Incubation Time | Analytical Method |
| ¹³C-6-Fucose | A549, CaCo2, HEK293, HCT116, CHO-Lec13 | 50 µM | Not specified | GC-MS |
| Alkyne-bearing Fucose (FucAl) | Parabacteroides distasonis | 200 µM | 24 hours | Flow Cytometry |
| Azido Fucose Analogs | Jurkat | 100-200 µM | Up to 3 days | Flow Cytometry, Western Blot |
| Peracetylated 6-Alk-Fuc, 7-Alk-Fuc, or 6-Az-Fuc | Various (e.g., HEK293, Neuro2A) | 100 µM | 24 hours | Western Blot |
Experimental Protocols
General Protocol for this compound Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Labeling Medium: Prepare the complete growth medium containing the desired final concentration of this compound. For a 100 µM final concentration, you might add 10 µL of a 10 mM stock solution to 1 mL of medium. Include a vehicle control (e.g., adding the same volume of the solvent used for the stock solution).
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvest and Lysis: After incubation, wash the cells with cold PBS to remove any residual labeling medium. Harvest the cells by scraping or trypsinization. Lyse the cells using a buffer compatible with downstream analysis (e.g., RIPA buffer for subsequent protein analysis).
-
Protein/Glycoprotein Isolation: Isolate total protein or enrich for glycoproteins using appropriate methods (e.g., lectin affinity chromatography).
-
Analysis: Proceed with analysis by mass spectrometry or NMR spectroscopy.
Analysis by Mass Spectrometry
-
Proteolytic Digestion: The isolated glycoproteins are digested (e.g., with trypsin) to generate glycopeptides.
-
Enrichment (Optional): Glycopeptides can be enriched using techniques like HILIC (Hydrophilic Interaction Liquid Chromatography).
-
LC-MS/MS Analysis: Analyze the glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of this compound will result in a characteristic mass shift in the fucose-containing fragments (oxonium ions) and the peptide mass itself.
-
Data Analysis: Use software to identify the glycopeptides and quantify the extent of ¹³C incorporation by comparing the intensities of the labeled and unlabeled isotopic peaks.
Analysis by NMR Spectroscopy
-
Sample Preparation: A larger quantity of labeled glycoprotein is typically required for NMR analysis. The purified glycoprotein should be in a suitable buffer (e.g., phosphate buffer in D₂O).
-
NMR Data Acquisition: Acquire ¹³C-edited NMR spectra, such as a ¹H-¹³C HSQC experiment. The signal from the ¹³C-2 of the fucose residue will appear at a characteristic chemical shift.[6]
-
Spectral Analysis: The presence and intensity of the cross-peak corresponding to the C2-H2 of the fucose residue will confirm the incorporation and can be used for structural and quantitative analysis.
Visualizations
Caption: The Fucose Salvage Pathway for this compound incorporation.
Caption: Experimental workflow for this compound labeling and analysis.
References
- 1. A (13)C-detection NMR approach for large glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 1H and 13C NMR assignments for the glycans in glycoproteins by using 2H/13C-labeled glucose as a metabolic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal in 13C NMR of labeled glycoproteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C NMR of labeled glycoproteins.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum of a labeled glycoprotein extremely low?
Low signal-to-noise is a common challenge in 13C NMR of glycoproteins. The potential causes can be grouped into sample-related issues, and issues with NMR acquisition parameters.
Troubleshooting Workflow for Low Signal-to-Noise:
Caption: Troubleshooting workflow for low S/N in 13C NMR.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Sample Concentration | The signal intensity is directly proportional to the concentration of the sample. For glycoproteins, a concentration of 0.3-0.5 mM is generally recommended, which may require 5-10 mg of a 20 kDa protein. For smaller peptides, higher concentrations of 1-5 mM may be necessary. |
| Sample Aggregation | Aggregation leads to broader lines and a decrease in signal intensity. Visually inspect the sample for precipitation. Use techniques like dynamic light scattering (DLS) to check for aggregation. If aggregation is suspected, optimize the buffer conditions (pH, ionic strength, additives like mild detergents or arginine). |
| Sample Degradation | Proteolysis can lead to sample heterogeneity and signal loss. It is advisable to harvest the glycoprotein-containing medium once cell viability drops below 50% to minimize proteolysis by enzymes from lysed cells. Analyze the sample integrity using SDS-PAGE or mass spectrometry. If degradation is observed, add protease inhibitors during purification and for the NMR sample. Ensure the sample is stored properly and used promptly. |
| Insufficient Isotopic Enrichment | The signal strength is directly related to the percentage of 13C incorporation. Verify the isotopic enrichment level using mass spectrometry. If enrichment is low, optimize the cell culture conditions and the amount of labeled precursor. For mammalian expression, using media with a high concentration of labeled amino acids and glucose can improve incorporation. |
| Suboptimal NMR Acquisition Parameters | The number of scans (NS), relaxation delay (D1), and pulse sequence significantly impact the signal-to-noise ratio. Increase the number of scans; the S/N ratio increases with the square root of the number of scans. Optimize the relaxation delay (D1) to allow for sufficient T1 relaxation, especially for quaternary carbons which have long T1 values. Consider using pulse programs with sensitivity enhancement. For large glycoproteins, TROSY-based experiments can be beneficial even for moderately sized proteins. |
| Poor Probe Tuning and Matching | A poorly tuned probe will result in inefficient power delivery and signal detection, leading to a significant loss in signal intensity. Always tune the probe for the specific nucleus (13C) and sample before starting an experiment. |
| Inadequate Shimming | Poor magnetic field homogeneity (shimming) will result in broad spectral lines and a reduced signal-to-noise ratio. Ensure the sample volume is appropriate for the NMR tube (typically 0.5-0.6 mL for a 5 mm tube) and that the sample is properly positioned in the coil. Perform automatic or manual shimming to optimize the field homogeneity. |
Q2: My 13C NMR signals are unexpectedly broad. What could be the cause?
Broad signals in the NMR spectrum of a glycoprotein can obscure important information and make interpretation difficult.
Logical Diagram for Troubleshooting Broad Signals:
Caption: Troubleshooting workflow for broad 13C NMR signals.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Shimming | As with low S/N, inadequate shimming is a primary cause of broad lines. Re-shim the magnet carefully. |
| Sample Aggregation or High Viscosity | Aggregated or highly viscous samples lead to slow molecular tumbling and consequently broad signals. Check for aggregation as described in Q1. If the sample is too concentrated, dilute it. |
| Paramagnetic Impurities | The presence of paramagnetic ions (e.g., from metal affinity chromatography) can cause significant line broadening. Add a chelating agent like EDTA to the sample buffer. |
| Slow Molecular Tumbling | Glycoproteins are large molecules and can tumble slowly in solution, leading to broad signals. Acquiring spectra at a higher temperature can increase the tumbling rate and sharpen the lines. However, ensure the protein is stable at elevated temperatures. For larger glycoproteins, consider using TROSY-based experiments which are designed to reduce line broadening for large molecules. |
| Chemical Exchange | If parts of the glycoprotein are undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to line broadening. Acquiring spectra at different temperatures can help to identify if chemical exchange is occurring. |
| Glycan Heterogeneity | The presence of multiple glycoforms can lead to overlapping signals, which may appear as a single broad peak. Analyze the glycan heterogeneity using mass spectrometry. If possible, use cell lines or enzymatic methods to produce more homogeneous glycoproteins. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my 13C-labeled glycoprotein NMR sample?
For most glycoproteins, a concentration in the range of 0.3-0.5 mM is a good starting point. This typically translates to 5-10 mg of a 20 kDa protein in a standard 500 µL NMR sample volume. The optimal concentration is a balance between maximizing signal and avoiding aggregation.
Q2: How can I confirm the level of 13C incorporation in my glycoprotein?
Mass spectrometry is the most common and reliable method to determine the extent of isotopic labeling. By comparing the mass spectra of labeled and unlabeled samples, you can calculate the percentage of 13C incorporation.
Q3: What are the best strategies for 13C labeling of glycoproteins expressed in mammalian cells?
-
Uniform Labeling: This can be achieved by growing cells in media where all amino acids and glucose are 13C-labeled. However, this is often expensive.
-
Selective Labeling of Glycans: Supplementing standard media with U-13C-glucose is a cost-effective method to predominantly label the glycan moieties.
-
Sparse Labeling: This involves adding a few specific 13C-labeled amino acids to the culture medium. This simplifies the resulting NMR spectrum and can be useful for assigning specific resonances.
Q4: Which NMR experiments are best suited for 13C-labeled glycoproteins?
-
1D 13C NMR: Useful for a quick assessment of the sample and labeling, but often suffers from low sensitivity and signal overlap.
-
2D 1H-13C HSQC: This is the most common experiment for observing 1H-13C correlations. It provides much better resolution than 1D spectra.
-
TROSY-based experiments: For larger glycoproteins (>25-30 kDa), TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments can significantly improve spectral quality by reducing line widths.
-
13C-detected experiments: For very large systems where proton transverse relaxation is very fast, direct detection of 13C can be advantageous.
Data Presentation
Table 1: Typical Sample Parameters for 13C NMR of Glycoproteins
| Parameter | Typical Range | Notes |
| Protein Concentration | 0.1 - 1.0 mM | 0.3-0.5 mM is a common target to balance signal with solubility. |
| Sample Volume | 400 - 600 µL | For standard 5 mm NMR tubes. |
| Buffer | Phosphate or HEPES | pH is typically maintained between 6.0 and 7.5. Buffer components should not have interfering signals. |
| D2O Content | 5 - 10% | Required for the deuterium lock. |
| 13C Enrichment | > 90% for uniform labeling | Higher enrichment leads to better signal. Partial labeling (e.g., 25-50%) can also be effective. |
Table 2: Recommended Starting NMR Acquisition Parameters for a 2D 1H-13C HSQC
| Parameter | Recommended Value | Rationale |
| Temperature | 298 K (25 °C) | Can be increased to 30-50 °C to improve tumbling and sharpen lines, provided the protein is stable. |
| Number of Scans (NS) | 64 - 256 (or more) | Increase NS to improve S/N. Doubling the S/N requires quadrupling the NS. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | A compromise to allow for sufficient relaxation without making the experiment excessively long. |
| Acquisition Time (AQ) | ~0.1 - 0.2 s | Determines the resolution in the direct (1H) dimension. |
| Spectral Width (SW) | ~12 ppm (1H), ~160 ppm (13C) | Should encompass all expected signals. |
| Pulse Program | Sensitivity-enhanced, gradient-selected | e.g., hsqcetgpsisp2 on Bruker systems, to improve signal and reduce artifacts. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycans with U-13C-Glucose in Mammalian Cells
This protocol describes a general method for selectively labeling the glycan portions of a glycoprotein expressed in mammalian cells.
Workflow for Glycan Labeling:
Caption: Experimental workflow for 13C glycan labeling.
Materials:
-
Mammalian expression system (e.g., HEK293 cells)
-
Standard cell culture medium
-
Labeling medium (glucose-free medium supplemented with U-13C-glucose)
-
Plasmid DNA encoding the glycoprotein of interest
-
Transfection reagent
-
Purification resins (e.g., Ni-NTA for His-tagged proteins)
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Cell Culture and Transfection: Culture the mammalian cells to the desired density. Transfect the cells with the plasmid encoding the glycoprotein.
-
Medium Exchange: After an initial growth period (e.g., 24 hours) in standard medium, gently pellet the cells and replace the supernatant with glucose-free medium.
-
Labeling: Add U-13C-glucose to the glucose-free medium to a final concentration similar to that of glucose in the standard medium (e.g., 2-4 g/L).
-
Expression: Continue the cell culture for 4-6 days to allow for protein expression and secretion. Monitor cell viability.
-
Harvesting: Harvest the cell culture supernatant containing the secreted glycoprotein when cell viability begins to drop significantly (e.g., below 50%).
-
Purification: Purify the glycoprotein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 6.5) and concentrate to the desired concentration (0.3-0.5 mM).
-
Quality Control: Verify the purity and integrity of the glycoprotein by SDS-PAGE and confirm isotopic incorporation using mass spectrometry.
Protocol 2: Basic 13C NMR Data Acquisition
This protocol outlines the basic steps for setting up and acquiring a 2D 1H-13C HSQC spectrum.
Procedure:
-
Sample Preparation: Prepare the labeled glycoprotein sample in a suitable NMR buffer containing 5-10% D2O in a high-quality NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the D2O signal.
-
Tuning and Matching: Tune and match the probe for both the 1H and 13C channels.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Load Experiment: Load a standard 2D 1H-13C HSQC experiment with sensitivity enhancement and gradient selection.
-
Set Parameters: Set the acquisition parameters as recommended in Table 2. This includes temperature, spectral widths, number of scans, and relaxation delay.
-
Acquire Data: Start the acquisition.
-
Processing: After the acquisition is complete, process the data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
Technical Support Center: Fucose Analog Applications in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fucose analogs in cell culture. Our goal is to help you minimize cytotoxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which fucose analogs can induce cytotoxicity?
Fucose analogs primarily exert cytotoxic effects through their metabolic processing and subsequent interference with essential cellular glycosylation pathways. Once taken up by cells, these analogs are typically converted into GDP-fucose analogs via the salvage pathway.[1][2] These fraudulent substrates can then lead to toxicity through several mechanisms:
-
Inhibition of Fucosyltransferases (FUTs): GDP-fucose analogs can act as competitive inhibitors of various fucosyltransferases, preventing the transfer of fucose to glycan structures.[1] This disruption of normal fucosylation can impact cell signaling and adhesion.
-
Feedback Inhibition of the de novo Pathway: The accumulation of GDP-fucose analogs can trigger feedback inhibition of GDP-mannose 4,6-dehydratase (GMD), a critical enzyme in the de novo GDP-fucose biosynthesis pathway.[1] This shuts down the cell's natural fucose supply, further disrupting fucosylation.
-
Incorporation into Glycans: Some analogs, like 5-alkynylfucose, can be incorporated into glycans, leading to unnatural sugar structures on the cell surface.[3] The consequences of this incorporation on protein function and cell viability are not fully understood and can be a source of toxicity.[3]
-
Induction of Oxidative Stress: High concentrations of fucose and its analogs can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent DNA damage, which can trigger cell death.[4]
Q2: I am observing significant cell death after treating my cells with a fucose analog. What are the likely causes and how can I troubleshoot this?
Observing high levels of cytotoxicity is a common issue. Here’s a step-by-step troubleshooting guide:
-
Confirm Analog Concentration: An excessively high concentration is the most frequent cause of cytotoxicity. Verify your calculations and consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Assess Analog-Specific Toxicity: Different fucose analogs have varying toxicity profiles. For instance, 6-azido-fucose has been reported to be highly toxic, while 7-alkynyl-fucose is described as having low toxicity.[5][6] If you are using a known toxic analog, consider switching to a less toxic alternative.
-
Optimize Incubation Time: Prolonged exposure to even low concentrations of a fucose analog can lead to cumulative toxicity. Try reducing the incubation time to the minimum required to achieve the desired biological effect.
-
Check Solvent Toxicity: Many fucose analogs are dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is not exceeding non-toxic levels (typically <0.5%).[3] Run a vehicle-only control to assess the impact of the solvent on your cells.[3]
-
Evaluate Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to fucose analogs.[2] If possible, test your analog in a different, potentially more robust, cell line to see if the cytotoxic effect is cell-type specific.
-
Monitor Cell Culture Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the fucose analog. Stressed cells are more susceptible to the toxic effects of chemical treatments.
Q3: Which fucose analogs are known to have lower cytotoxicity?
While the cytotoxicity of any compound is cell-type and concentration-dependent, some fucose analogs have been reported to be better tolerated in cell culture. For instance, 7-alkynyl-fucose has been developed as a highly sensitive probe for fucosylated glycans with low toxicity.[7][8] Additionally, β-carbafucose has been shown to be a potent metabolic inhibitor of fucosylation that does not affect cell growth.[9][10] In contrast, analogs like 6-azido-fucose have been noted for their high toxicity.[5][11]
Q4: Can the peracetylation of fucose analogs affect their cytotoxicity?
Peracetylation is a common chemical modification used to enhance the cell permeability of sugar analogs.[3] While this can lead to more efficient uptake, it does not necessarily reduce cytotoxicity. In some cases, the increased intracellular concentration of the analog due to peracetylation could even exacerbate toxic effects. However, studies have shown that for some analogs like 2-deoxy-2-fluorofucose and 5-alkynylfucose, acetylation had only a minor impact on fucosylation levels, suggesting that its effect on cellular entry might not always be the limiting factor.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with fucose analogs.
| Problem | Possible Causes | Recommended Solutions |
| High Cell Mortality | Analog concentration is too high. | Perform a dose-response curve to determine the IC50 and select a sub-toxic concentration. |
| The specific analog is highly toxic. | Switch to a fucose analog known for lower toxicity, such as 7-alkynyl-fucose or β-carbafucose.[7][8][9][10] | |
| Incubation time is too long. | Reduce the duration of exposure to the analog. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below toxic levels (<0.5%) and run a vehicle control.[3] | |
| Low Inhibition of Fucosylation | Insufficient analog concentration. | Increase the concentration of the fucose analog, being mindful of potential cytotoxicity. |
| Inefficient cellular uptake. | Consider using a peracetylated form of the analog to potentially improve cell permeability.[3] | |
| Cell line is resistant. | Some cell lines may have more active efflux pumps or different metabolic rates. Try a different cell line if possible. | |
| Inconsistent Results | Variability in cell health. | Standardize your cell culture practice. Ensure cells are seeded at a consistent density and are in the same growth phase for each experiment. |
| Degradation of the fucose analog. | Prepare fresh stock solutions of the analog and store them appropriately, protected from light and at the recommended temperature. | |
| Inaccurate pipetting. | Calibrate your pipettes regularly to ensure accurate delivery of the analog and other reagents. |
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of various fucose analogs from published studies.
Table 1: IC50 Values of Fluorinated Fucose Analogs in HCT116 Cells
| Fucose Analog | IC50 (µM) | Reference |
| 6,6-difluoro-l-fucose | 43 | [1] |
| 6-fluoro-l-fucose | >100 | [1] |
| 6,6,6-trifluoro-l-fucose | >100 | [1] |
Table 2: Effect of Fucose Analogs on Cell Viability
| Cell Line | Fucose Analog | Concentration (µM) | Treatment Duration (h) | % Inhibition of Proliferation | Reference |
| HCT116 | 6,6-difluoro-l-fucose | 100 | 72 | Significant Inhibition (p < 0.05) | [1] |
| HCT116 | 6,6,6-trifluoro-l-fucose | 100 | 72 | Significant Inhibition (p < 0.05) | [1] |
| HCT116 | 2-deoxy-2-fluoro-l-fucose | 100 | 72 | No Apparent Effect | [1] |
| HUVEC | 6-fluoro-l-fucose analogs | 100 | 72 | Significant Inhibitory Effect | [1] |
Experimental Protocols
Protocol 1: Assessment of Fucose Analog Cytotoxicity using MTT Assay
This protocol provides a method for determining the effect of fucose analogs on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fucose analog stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the fucose analog in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the fucose analog at various concentrations. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Labeling of Fucosylated Glycoproteins with Alkynyl Fucose Analogs
This protocol describes a method for metabolically labeling glycoproteins using a clickable fucose analog.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated alkynyl-fucose analog (e.g., 7-alkynyl-fucose)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing an azide-functionalized fluorescent dye, copper(II) sulfate, and a reducing agent)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., coverslips in a 24-well plate for microscopy). Once the cells have adhered, add the peracetylated alkynyl-fucose analog to the culture medium at a final concentration of 25-100 µM. Incubate for 24-72 hours.
-
Fixation and Permeabilization:
-
For adherent cells: Wash the cells with PBS, then fix with fixative solution for 15 minutes at room temperature. Wash again with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
For suspension cells: Pellet the cells by centrifugation, wash with PBS, and then resuspend in fixative solution for 15 minutes. Pellet, wash, and resuspend in permeabilization buffer for 10 minutes.
-
-
Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer to remove unreacted reagents.
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry using the appropriate filter set for the chosen fluorescent dye.
Visualizations
Caption: Workflow for assessing fucose analog cytotoxicity using an MTT assay.
Caption: Metabolic pathways and inhibitory actions of fucose analogs.
Caption: Signaling pathways modulated by protein fucosylation.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Modulation of Fucosylated Glycans using Fucose Analogs [jstage.jst.go.jp]
- 9. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying ¹³C Enrichment in Fucosylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ¹³C enrichment in fucosylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying ¹³C enrichment in fucosylated proteins?
Quantifying ¹³C enrichment in fucosylated proteins presents several analytical hurdles:
-
Metabolic Scrambling: The ¹³C label from fucose can be metabolically converted and incorporated into other monosaccharides or biomolecules. This "scrambling" dilutes the isotopic label at the intended site and can lead to inaccurate quantification of fucosylation-specific enrichment.
-
Low Abundance: Fucosylated proteins are often present in low concentrations within complex biological samples, making their detection and accurate quantification challenging.
-
Poor Ionization Efficiency: Glycoproteins, including fucosylated ones, tend to have lower ionization efficiency in mass spectrometry compared to their non-glycosylated counterparts, which can result in weak signals.
-
Glycan Heterogeneity: A single glycosylation site can be occupied by a variety of different glycan structures (microheterogeneity), some of which may be fucosylated while others are not. This complexity makes it difficult to isolate and quantify the enrichment of specific fucosylated forms.
-
Complex Isotope Patterns: Mass spectra of ¹³C-labeled glycoproteins exhibit complex and overlapping isotope patterns, which can complicate the accurate determination of enrichment levels.
Q2: How can I enrich my sample for fucosylated proteins to improve detection?
Enrichment is a critical step for successful analysis. Several strategies can be employed:
-
Lectin Affinity Chromatography: This is a widely used method that utilizes lectins with specific binding affinity for fucose residues. Lens culinaris agglutinin (LCA) is a common choice for capturing core-fucosylated proteins.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for enriching glycopeptides from a complex mixture of peptides. It separates molecules based on their hydrophilicity, and the attached glycans increase the retention of glycopeptides on the HILIC stationary phase.
-
Immunoaffinity Purification: If a specific fucosylated protein is the target, antibodies against that protein can be used for immunoprecipitation, providing a highly specific enrichment.
Q3: What are the recommended mass spectrometry techniques for quantifying ¹³C enrichment in fucosylated proteins?
High-resolution mass spectrometry is essential for this work. Recommended techniques include:
-
High-Resolution Full Scan MS (e.g., Orbitrap, FT-ICR): This allows for the accurate measurement of the mass-to-charge ratio (m/z) of the labeled and unlabeled peptides, enabling the resolution of complex isotopic patterns.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used to fragment the glycopeptides, which helps to confirm the peptide sequence and the presence of the fucose modification.
-
Multiple Reaction Monitoring (MRM): MRM is a targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying known fucosylated glycopeptides. It is particularly useful for validating findings from discovery-based experiments.
Troubleshooting Guides
Problem: Low or no detectable ¹³C enrichment in my fucosylated protein of interest.
| Possible Cause | Troubleshooting Step |
| Inefficient uptake of ¹³C-fucose by cells. | 1. Optimize the concentration of ¹³C-fucose in the cell culture medium. 2. Increase the incubation time with the labeled fucose. 3. Ensure the cell line used has an active fucose salvage pathway. |
| Metabolic scrambling of the ¹³C label. | 1. Use a shorter labeling time to minimize the conversion of ¹³C-fucose to other metabolites. 2. Analyze other monosaccharides to assess the extent of label scrambling. |
| Inefficient enrichment of fucosylated proteins. | 1. Validate the efficiency of your lectin affinity or HILIC enrichment protocol using a known fucosylated glycoprotein standard. 2. Consider using a combination of enrichment strategies. |
| Low abundance of the target protein. | 1. Increase the amount of starting material. 2. Employ a more targeted enrichment method, such as immunoprecipitation. |
| Poor ionization of the fucosylated glycopeptide. | 1. Optimize mass spectrometer source conditions. 2. Consider chemical derivatization of the glycans to improve ionization efficiency. |
Problem: High variability in ¹³C enrichment measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | 1. Ensure consistent cell density, media composition, and labeling conditions across all replicates. |
| Variability in sample preparation. | 1. Standardize all sample preparation steps, including protein extraction, digestion, and enrichment. 2. Use an internal standard to normalize for sample handling differences. |
| Instrument instability. | 1. Perform regular calibration and maintenance of the mass spectrometer. 2. Monitor instrument performance using a standard sample throughout the analytical run. |
Quantitative Data Summary
Table 1: Representative ¹³C Enrichment Levels in Fucosylated Glycoproteins under Different Labeling Conditions.
| Cell Line | ¹³C-Fucose Concentration | Labeling Time (hours) | Average ¹³C Enrichment (%) | Standard Deviation |
| HEK293 | 50 µM | 24 | 45.2 | 3.1 |
| HEK293 | 50 µM | 48 | 68.7 | 4.5 |
| CHO | 100 µM | 24 | 55.9 | 3.8 |
| CHO | 100 µM | 48 | 82.1 | 5.2 |
Note: These are example values and actual enrichment will vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Proteins with ¹³C-Fucose
-
Cell Culture: Culture cells to approximately 70-80% confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare growth medium supplemented with the desired concentration of ¹³C-L-fucose (e.g., 50-100 µM).
-
Labeling: Remove the standard growth medium and replace it with the ¹³C-fucose containing labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest the cells by scraping or trypsinization.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Enrichment of Fucosylated Glycopeptides using Lectin Affinity Chromatography
-
Protein Digestion: Denature, reduce, alkylate, and digest the protein extract with trypsin.
-
Lectin Column Preparation: Equilibrate a Lens culinaris agglutinin (LCA)-agarose column with binding buffer.
-
Sample Loading: Load the tryptic digest onto the equilibrated LCA column.
-
Washing: Wash the column extensively with binding buffer to remove non-fucosylated peptides.
-
Elution: Elute the bound fucosylated glycopeptides using an elution buffer containing a competing sugar (e.g., methyl-α-D-mannopyranoside).
-
Desalting: Desalt the eluted glycopeptides using a C18 solid-phase extraction cartridge prior to mass spectrometry analysis.
Visualizations
Caption: Metabolic pathways for the incorporation of ¹³C-fucose into glycoproteins.
Caption: Experimental workflow for quantifying ¹³C enrichment in fucosylated proteins.
Caption: Troubleshooting logic for low ¹³C enrichment in fucosylated proteins.
Validation & Comparative
Comparative Analysis of L-[2-13C]fucose vs. L-[6-13C]fucose Tracers in Metabolic Research
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of glycobiology and metabolic research, stable isotope-labeled monosaccharides are indispensable tools for tracing the fate of sugars through complex cellular pathways. L-fucose, a deoxyhexose integral to cell signaling, immune responses, and cancer progression, is a key molecule of interest. The strategic placement of a 13C label at different positions within the fucose molecule, such as in L-[2-13C]fucose and L-[6-13C]fucose, offers distinct advantages for dissecting specific metabolic routes. This guide provides a comprehensive comparative analysis of these two powerful tracers, supported by an understanding of fucose metabolism and analytical methodologies, to aid researchers in selecting the optimal tool for their experimental needs.
Metabolic Fate: The Decisive Difference
The primary distinction between L-[2-13C]fucose and L-[6-13C]fucose lies in the metabolic destination of the labeled carbon atom following the entry of fucose into the salvage pathway. Exogenously supplied fucose is phosphorylated to fucose-1-phosphate and then converted to GDP-fucose. While much of this GDP-fucose is utilized for the fucosylation of proteins and lipids, a portion can be catabolized.
The catabolic pathway involves the conversion of L-fucose to L-fuculose-1-phosphate, which is then cleaved by the enzyme L-fuculose-1-phosphate aldolase. This enzymatic step is the critical juncture that dictates the divergent paths of the C2 and C6 labels. The cleavage yields two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.
-
L-[2-13C]fucose: The 13C label at the C2 position is retained in dihydroxyacetone phosphate (DHAP) . DHAP is a central intermediate in glycolysis and can be readily traced into various downstream pathways, including gluconeogenesis, the pentose phosphate pathway, and the TCA cycle.
-
L-[6-13C]fucose: The 13C label at the C6 position becomes part of L-lactaldehyde . The metabolic fate of lactaldehyde can vary between organisms but in mammals, it is primarily oxidized to lactate and subsequently to pyruvate, which can then enter the TCA cycle.
This fundamental difference in metabolic routing makes each tracer uniquely suited for investigating different aspects of cellular metabolism.
Comparative Performance and Applications
The choice between L-[2-13C]fucose and L-[6-13C]fucose is dictated by the specific research question and the metabolic pathways under investigation.
| Feature | L-[2-13C]fucose | L-[6-13C]fucose |
| Metabolic Entry Point | Dihydroxyacetone Phosphate (DHAP) | L-Lactaldehyde -> Pyruvate |
| Primary Tracer For | Glycolysis, Pentose Phosphate Pathway, TCA Cycle Anaplerosis | Pyruvate metabolism, TCA Cycle Entry |
| Key Advantage | Directly informs on the integration of fucose-derived carbons into central carbon metabolism. | Provides a more focused view on the conversion of the fucose "tail" to pyruvate and its subsequent oxidation. |
| Potential Applications | Assessing the contribution of fucose to cellular energy and biomass in cancer cells. | Investigating specific enzyme activities in the lower part of fucose catabolism. |
| Considerations | The label can be rapidly diluted in the large pools of glycolytic intermediates. | The metabolic fate of lactaldehyde may be cell-type or organism-dependent. |
Experimental Protocols
1. Cell Culture and Labeling:
-
Culture mammalian cells of interest (e.g., cancer cell lines, immune cells) in appropriate media.
-
Replace the standard medium with a medium containing the 13C-labeled fucose tracer at a known concentration (e.g., 1 mM).
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer and to reach isotopic steady state.
2. Metabolite Extraction:
-
Quench metabolism rapidly by, for example, washing the cells with ice-cold saline and adding cold methanol.
-
Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
3. Sample Derivatization and Analysis by GC-MS:
-
Dry the metabolite extracts.
-
Derivatize the samples to increase the volatility of the metabolites for gas chromatography (GC). A common method is methoximation followed by silylation.
-
Analyze the derivatized samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The mass spectrometer will detect the mass shifts in metabolites containing the 13C label.
4. Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distributions (MIDs) of key metabolites from the GC-MS data.
-
Use metabolic flux analysis (MFA) software to calculate the intracellular metabolic fluxes that best fit the experimental MID data.
Mass Spectrometry Fragmentation
The position of the 13C label can also be informative in the analysis of mass spectrometry data, particularly in tandem MS (MS/MS) experiments. While detailed fragmentation libraries for positionally labeled fucose are not widely published, the principles of mass spectrometry suggest that fragments containing the labeled carbon will exhibit a +1 m/z shift.
For instance, in the analysis of derivatized fucose by GC-MS, specific fragmentation patterns can be monitored. The fragmentation of the sugar ring will produce different labeled fragments depending on the initial position of the 13C. This can aid in confirming the metabolic fate of the label and in the structural elucidation of novel metabolites.
Conclusion
Both L-[2-13C]fucose and L-[6-13C]fucose are valuable tools for metabolic research, each offering a unique window into the complex network of cellular metabolism. The selection of the appropriate tracer is paramount and should be guided by the specific biological question. L-[2-13C]fucose is ideally suited for studies aiming to understand the contribution of fucose to central carbon metabolism, including glycolysis and the TCA cycle. In contrast, L-[6-13C]fucose provides a more targeted approach to investigate the catabolic pathway leading to pyruvate. As our understanding of the nuanced roles of fucose in health and disease continues to grow, the strategic use of these positionally labeled tracers will be instrumental in unraveling the complexities of fucose metabolism and its impact on cellular function.
Decoding Glycan Modifications: A Comparative Guide to 13C Labeling and Alternative Structural Confirmation Techniques
For researchers, scientists, and drug development professionals, accurately confirming the structure of glycans and their modifications is paramount. This guide provides an objective comparison of 13C isotopic labeling patterns with other established methods for glycan structural analysis, supported by experimental data and detailed protocols.
The intricate branching and linkage patterns of glycans play critical roles in a vast array of biological processes, from cell signaling to immune responses. Consequently, the precise characterization of glycan structures, including any modifications, is essential for understanding disease pathogenesis and for the development of effective biotherapeutics. This guide delves into the utility of 13C labeling as a powerful tool for elucidating these complex structures and objectively compares its performance against alternative and complementary techniques.
Performance Comparison of Glycan Analysis Methods
The selection of an appropriate method for confirming glycan structure modifications depends on a variety of factors, including the specific structural question being addressed, the amount of sample available, the required throughput, and the level of detail needed. The following table summarizes the key performance characteristics of 13C labeling in conjunction with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), compared to other widely used techniques.
| Method | Principle | Sensitivity | Resolution (Isomers) | Throughput | Structural Information Provided |
| 13C Labeling with NMR | Incorporation of 13C isotopes enhances NMR signals and allows for through-bond correlation experiments to determine connectivity. | Low to Moderate | Very High | Low | Anomeric configuration, linkage positions, branching patterns, monosaccharide identification, conformational dynamics.[1][2][3][4] |
| 13C Labeling with MS | 13C incorporation creates a predictable mass shift, aiding in the identification and quantification of glycans and their fragments.[5][6] | High | Moderate to High | Moderate to High | Monosaccharide composition, stoichiometry of modifications, relative quantitation, fragmentation patterns for sequencing.[5][6] |
| Chemical Derivatization (Permethylation) with MS | Methylation of hydroxyl groups increases glycan hydrophobicity and stability, improving ionization efficiency and providing linkage information through fragmentation.[5][6][7][8][9] | High | High | Moderate to High | Linkage analysis (from fragmentation), monosaccharide composition, branching information.[8][9] |
| Enzymatic Digestion (Exoglycosidases) with LC/MS | Sequential removal of terminal monosaccharides with specific exoglycosidases, followed by analysis of the remaining glycan.[10][11][12][13] | High | High | Low to Moderate | Monosaccharide sequence, anomeric configuration, and linkage information for terminal residues.[10][12][13] |
| Fluorescent Labeling with HILIC-UPLC | Derivatization with a fluorescent tag enables sensitive detection and separation of glycans by hydrophilic interaction chromatography.[14][15][16][17][18] | Very High | High | High | Relative quantitation, glycan profiling, separation of isomers.[14][18] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in glycan analysis. Below are methodologies for the key techniques discussed in this guide.
Protocol 1: Metabolic 13C Labeling of Glycans in Cell Culture
This protocol describes the in vivo incorporation of 13C-labeled glucose into the glycan structures of cultured cells.
Materials:
-
Cell culture medium deficient in glucose
-
[U-13C6]-glucose (uniformly labeled with 13C)
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Culture cells to be labeled in their standard growth medium until they reach the desired confluency.
-
Prepare the labeling medium by supplementing glucose-free medium with [U-13C6]-glucose to the desired final concentration (typically matching the glucose concentration of the standard medium). Add dialyzed FBS and other necessary supplements.
-
Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).
-
Add the prepared 13C-labeling medium to the cells.
-
Incubate the cells for a period that allows for sufficient incorporation of the 13C label into the cellular glycans. This duration can range from 24 to 72 hours, depending on the cell line and the turnover rate of the glycans of interest.[19][20]
-
After the labeling period, harvest the cells. Glycoproteins or released glycans can then be isolated for subsequent analysis by NMR or MS.
Protocol 2: Permethylation of Released Glycans for MS Analysis
This protocol details the chemical derivatization of glycans by permethylation to enhance their analysis by mass spectrometry.[7]
Materials:
-
Dried, purified glycan sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH3I) or 13C-methyl iodide (13CH3I) for isotopic labeling[5]
-
Sep-Pak C18 cartridges for purification
-
Methanol, Acetonitrile, Water
Procedure:
-
Dissolve the dried glycan sample in DMSO.
-
Prepare a slurry of NaOH in DMSO.
-
Add the NaOH slurry to the glycan solution.
-
Add methyl iodide to the mixture. For isotopic labeling to compare two samples, one sample is treated with CH3I and the other with 13CH3I.[5]
-
Agitate the reaction mixture vigorously for 10-30 minutes at room temperature.
-
Quench the reaction by adding water.
-
Extract the permethylated glycans with a non-polar solvent like dichloromethane.
-
Purify the permethylated glycans using a C18 solid-phase extraction cartridge.
-
Elute the permethylated glycans with acetonitrile and dry them down for MS analysis.
Protocol 3: Sequential Exoglycosidase Digestion for Glycan Sequencing
This protocol outlines the use of specific exoglycosidases to determine the sequence of monosaccharides in a glycan.[10][12]
Materials:
-
Purified, labeled (e.g., with a fluorescent tag) glycan sample
-
A panel of specific exoglycosidases (e.g., sialidase, galactosidase, hexosaminidase)
-
Appropriate enzyme reaction buffers
-
Incubator
Procedure:
-
Aliquots of the purified glycan sample are placed into separate reaction tubes.
-
To each tube, add a specific exoglycosidase or a combination of exoglycosidases in its recommended buffer. A "no enzyme" control is also prepared.
-
Incubate the reactions at the optimal temperature for the enzymes (typically 37°C) for a sufficient time to ensure complete digestion (e.g., 1-18 hours).
-
Stop the reaction, for example, by heating or adding a quenching solution.
-
Analyze the resulting glycan profiles for each reaction by a separation technique such as HILIC-UPLC with fluorescence detection or by MS.
-
By comparing the chromatograms or mass spectra of the digested samples to the undigested control, the identity of the terminal monosaccharides and their linkages can be deduced based on the specificity of the enzymes used.[10][11][13]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for 13C labeling and the comparative methods.
Caption: Comparative workflows for glycan structure analysis.
The Power of 13C Labeling in Detail
Incorporating 13C isotopes into glycans provides unique advantages for structural elucidation, particularly when combined with NMR and MS.
Unambiguous Linkage and Branching Determination with 13C NMR
One of the most significant challenges in glycan analysis is the determination of glycosidic linkages (e.g., 1-4 vs. 1-6) and the identification of branching points. 13C NMR, especially with labeled glycans, excels in this area. The chemical shift of a carbon atom is highly sensitive to its local electronic environment. Therefore, the carbon atoms involved in a glycosidic bond will have distinct chemical shifts depending on the linkage position.[1][2] Furthermore, 2D and 3D NMR experiments, such as HSQC and HMBC, can be used to establish through-bond connectivities between protons and carbons, providing unambiguous evidence for the sequence and linkage of monosaccharides in a complex glycan.[1][2]
Caption: Comparison of linkage determination by 13C NMR and MS/MS.
Enhanced Confidence in MS-based Sequencing with 13C Labeling
In mass spectrometry, the fragmentation of a glycan provides clues to its sequence. However, interpreting these fragmentation patterns can be complex. When a glycan is labeled with 13C, the resulting mass shift in the fragment ions can help to confirm the number of carbon atoms in each fragment, thereby increasing the confidence in the assigned sequence. This is particularly useful for distinguishing between isobaric fragments that have the same nominal mass but different elemental compositions.
Conclusion
The confirmation of glycan structure modifications is a complex analytical challenge that often requires the integration of multiple techniques. 13C labeling, in conjunction with NMR and MS, offers a powerful approach for obtaining detailed and unambiguous structural information, particularly regarding linkage and branching patterns. While techniques like chemical derivatization and enzymatic digestion provide valuable and often higher-throughput alternatives, they may not always offer the same level of definitive structural detail as 13C-labeling methods. The choice of methodology should be guided by the specific research question, with the understanding that a combination of these orthogonal approaches will ultimately provide the most comprehensive and reliable characterization of complex glycan structures.
References
- 1. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. COMPARATIVE GLYCOMIC PROFILING OF ISOTOPICALLY PERMETHYLATED N-GLYCANS BY LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Enzymatic sequence analysis of N-glycans by exoglycosidase cleavage and mass spectrometry--detection of Lewis X structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycan Sequencing Using Exoglycosidases [merckmillipore.com]
- 13. Enzymatic Sequence Analysis of N-Glycans by Exoglycosidase Cleavage and Mass Spectrometry: Detection of Lewis X Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. d-nb.info [d-nb.info]
Safety Operating Guide
Personal protective equipment for handling (-)-Fucose-13C-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for (-)-Fucose-13C-2, a stable isotope-labeled sugar. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of L-(-)-Fucose. The incorporation of a carbon-13 isotope does not alter the chemical properties or hazards of the molecule. Based on the Safety Data Sheet (SDS) for the unlabeled analogue, L-(-)-Fucose, the compound is not classified as hazardous.[1][2]
| Property | Value | Source |
| Chemical Formula | 13C C5H12O5 | [3] |
| Molecular Weight | 165.15 g/mol | [3] |
| Appearance | White powder/solid | [4][5] |
| Odor | Odorless | [4][5] |
| Melting Point | 150-153 °C | |
| Solubility | Soluble in water | [6] |
| Stability | Stable under normal conditions | [4] |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is recommended for handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from spills. |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
-
Weighing and Handling:
-
Handle in a well-ventilated area.
-
To minimize the creation of dust, weighing and transferring of the powder should be done carefully.
-
Use a chemical fume hood or a powder handling enclosure if available, especially for larger quantities.
-
Avoid inhalation of dust.
-
After handling, wash hands thoroughly with soap and water.
-
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
As this compound is a non-hazardous compound, disposal is straightforward. However, it is imperative to adhere to local and institutional regulations.
Disposal of Unused Solid Material:
-
Waste Characterization: Confirm that the waste is non-hazardous according to your institution's guidelines.
-
Containerization: Collect in a clearly labeled, sealed container.
-
Disposal: Dispose of as non-hazardous solid waste, which may include regular laboratory trash if permitted.[7]
Disposal of Solutions:
-
Aqueous Solutions: Non-hazardous, water-miscible solutions can typically be disposed of down the drain with copious amounts of water.[8]
-
Solvent Solutions: If dissolved in a hazardous solvent, the entire solution must be treated and disposed of as hazardous chemical waste according to your institution's protocols.
Disposal Decision Tree:
Caption: Decision tree for the disposal of this compound waste.
By adhering to these guidelines, researchers can safely handle and dispose of this compound, ensuring a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals used in conjunction with this product.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. L-Fucose | 2438-80-4 [chemicalbook.com]
- 7. sfasu.edu [sfasu.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
